SU16f
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
251356-45-3 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
APYYTEJNOZQZNA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SU16f: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective small molecule inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase (RTK) critically involved in various cellular processes, including cell growth, proliferation, differentiation, and migration. Dysregulation of the PDGFRβ signaling pathway is implicated in the pathogenesis of numerous diseases, including various cancers, fibrotic disorders, and proliferative vascular diseases. This compound's ability to selectively target this pathway has made it a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its inhibitory effects by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the catalytic domain of the PDGFRβ kinase. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, which is a critical initial step in the activation of downstream signaling cascades. This inhibition of receptor phosphorylation effectively blocks the recruitment and activation of various downstream effector proteins, leading to the suppression of key signaling pathways that drive cellular proliferation and survival.
The primary signaling pathways attenuated by this compound are:
-
The Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PDGFRβ, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, leading to decreased cell survival and proliferation.
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and migration. This compound's inhibition of PDGFRβ blocks the activation of the Ras/Raf/MEK/ERK cascade, resulting in reduced cell proliferation and migration.
While this compound is most potent against PDGFRβ, it also exhibits inhibitory activity against other RTKs at higher concentrations, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). This broader specificity can contribute to its overall biological effects, particularly in processes like angiogenesis.
Quantitative Data
The inhibitory potency of this compound against various receptor tyrosine kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Kinase | IC50 Value |
| PDGFRβ | 10 nM |
| VEGFR2 | 140 nM |
| FGFR1 | 2.29 µM |
| EGFR | >100 µM |
Signaling Pathway Diagram
The following diagram illustrates the PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: PDGFRβ signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro PDGFRβ Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of this compound against PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase
-
LanthaScreen® Eu-anti-Tag antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound
-
DMSO
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of PDGFRβ kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of PDGFRβ-Mediated AKT and ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of downstream signaling molecules AKT and ERK in PDGF-stimulated cells.
Materials:
-
Human fibroblast cell line (e.g., NIH-3T3)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound compound
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed NIH-3T3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ that effectively blocks downstream PI3K/AKT and MAPK/ERK signaling pathways. Its well-characterized mechanism of action, supported by robust in vitro and in vivo data, establishes it as a critical tool for investigating the roles of PDGFRβ in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other targeted kinase inhibitors.
SU16f as a PDGFRβ Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in various cellular processes, including proliferation, migration, and survival. Dysregulation of the PDGFRβ signaling pathway is implicated in numerous pathologies, such as cancer and fibrotic diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action as a PDGFRβ inhibitor, comprehensive experimental protocols for its characterization, and a summary of its biological effects.
Introduction to this compound and PDGFRβ
Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in embryonic development and various physiological and pathological processes in adults. The PDGFR family consists of two isoforms, PDGFRα and PDGFRβ, which form homo- or heterodimers upon binding to their cognate PDGF ligands. PDGFRβ is primarily activated by PDGF-BB and PDGF-DD homodimers.
Upon ligand binding, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing signaling proteins, initiating a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating cell proliferation, migration, survival, and angiogenesis.
This compound, a 3-substituted indolin-2-one derivative, has emerged as a potent and selective inhibitor of PDGFRβ. Its ability to specifically target and inhibit PDGFRβ makes it a valuable tool for studying the physiological roles of this receptor and a promising therapeutic candidate for diseases driven by aberrant PDGFRβ signaling.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PDGFRβ. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1] The inhibition of PDGFRβ autophosphorylation by this compound has been demonstrated to effectively suppress the PI3K/AKT and MAPK signaling pathways.[1] This leads to a reduction in the proliferation and migration of various cell types, including vascular smooth muscle cells and fibroblasts.[1]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against PDGFRβ and its selectivity over other kinases have been quantified in various studies. The following tables summarize the key quantitative data.
| Target | IC50 | Reference |
| PDGFRβ | 10 nM | [2][3][4] |
| VEGF-R2 | 140 nM | [2][3] |
| FGF-R1 | 2.29 μM | [2][3] |
| EGFR | >100 μM | [4][5] |
Table 1: In vitro Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line | Assay | Effect of this compound | Concentration | Reference |
| SGC-7901 (Gastric Cancer) | Proliferation | Inhibition | 20 μM | [2][6] |
| SGC-7901 (Gastric Cancer) | Migration | Inhibition | 20 μM | [6] |
| HUVEC | Proliferation | Inhibition (IC50 = 0.11 μM) | 0.11 μM | [4][5] |
| NIH3T3 | Proliferation | Inhibition (IC50 = 0.11 μM) | 0.11 μM | [4][5] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cellular processes in different cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a PDGFRβ inhibitor.
PDGFRβ Kinase Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting PDGFRβ kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PDGFRβ
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing PDGFRβ and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of PDGFRβ Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of PDGFRβ in cultured cells.
Materials:
-
Cell line expressing PDGFRβ (e.g., NIH3T3)
-
Cell culture medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ as a loading control.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation and is used to determine the anti-proliferative effects of this compound.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells in culture
-
This compound
-
Culture plates
-
Pipette tips or a cell scraper
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching with a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound or vehicle.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the PDGFRβ signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: PDGFRβ signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Downstream Effects of this compound on Cellular Markers
In addition to inhibiting the core PDGFRβ signaling pathways, this compound has been shown to modulate the expression of various downstream cellular markers. In gastric cancer cells, treatment with this compound leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, and α-smooth muscle actin (α-SMA).[2][6] Furthermore, this compound treatment results in the downregulation of anti-apoptotic proteins Bcl-xl and Bcl-2, and the upregulation of the pro-apoptotic protein Bax, suggesting a role in promoting apoptosis.[2][6]
Caption: Downstream effects of this compound.
In Vivo Studies
The anti-tumor and anti-fibrotic effects of this compound have been evaluated in preclinical animal models. In a mouse model of spinal cord injury, this compound was shown to inhibit fibrotic scar formation and promote axon regeneration and locomotor function recovery by blocking the PDGFRβ pathway.[7][8] In xenograft models of gastric cancer, this compound has demonstrated the ability to suppress tumor growth.
A general protocol for an in vivo xenograft study is provided below.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., SGC-7901)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
Procedure:
-
Culture cancer cells and harvest them during the exponential growth phase.
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle to the respective groups daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ with significant potential as a research tool and therapeutic agent. Its ability to block PDGFRβ-mediated signaling pathways has been shown to inhibit cell proliferation and migration and to have beneficial effects in preclinical models of cancer and fibrosis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the role of PDGFRβ in health and disease. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound. It is important to note that as of late 2025, there are no readily available public records of this compound being in clinical trials. The information presented here is based on preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | PDGFR | TargetMol [targetmol.com]
In Vitro and In Vivo Stability of SU16f: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the stability of the kinase inhibitor SU16f. Extensive literature searches did not yield specific quantitative in vitro or in vivo stability data, such as plasma half-life, metabolic pathways, or degradation products. Therefore, this guide provides general protocols and best practices for assessing the stability of small molecule kinase inhibitors, which can be applied to this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase. It demonstrates significant selectivity for PDGFRβ over other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). Its inhibitory activity makes it a valuable tool for studying PDGFRβ-mediated signaling pathways and a potential starting point for the development of therapeutics targeting diseases driven by aberrant PDGFRβ activity.
Table 1: Physicochemical and In Vitro Inhibitory Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid | [1] |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [2][3] |
| Molecular Weight | 386.44 g/mol | [2][3] |
| PDGFRβ IC₅₀ | 10 nM | [4][5] |
| VEGFR2 IC₅₀ | 140 nM | [4] |
| FGFR1 IC₅₀ | 2.29 µM | [4][5] |
In Vitro Stability Assessment
The in vitro stability of a compound is a critical parameter in early drug discovery, providing insights into its potential in vivo behavior. Key assays include plasma stability and metabolic stability in liver microsomes.
Plasma Stability
This assay evaluates the stability of a compound in plasma from different species (e.g., mouse, rat, human) to identify potential degradation by plasma enzymes or chemical instability.
Table 2: In Vitro Plasma Stability of this compound
| Species | Half-life (t½) in minutes | Degradation Products |
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Human | Data not available | Data not available |
A general protocol for assessing plasma stability is as follows:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Incubate this compound at a final concentration (typically 1-10 µM) with plasma from the desired species at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of this compound remaining against time.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and are major contributors to drug metabolism.
Table 3: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½) in minutes | Intrinsic Clearance (CLint) (µL/min/mg protein) | Major Metabolites |
| Mouse | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Human | Data not available | Data not available | Data not available |
A general protocol for assessing metabolic stability in liver microsomes is as follows:
-
Preparation of Solutions: Prepare a stock solution of this compound, a solution of liver microsomes, and a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).
-
Incubation: Pre-incubate this compound with liver microsomes in a phosphate (B84403) buffer at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomal proteins.
-
Analysis: Analyze the supernatant for the concentration of remaining this compound using LC-MS/MS.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
In Vivo Stability (Pharmacokinetics)
In vivo stability is assessed through pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
A general protocol for a preliminary in vivo PK study is as follows:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Formulation: Prepare a suitable formulation for the chosen route of administration (e.g., intravenous, oral). For in vivo studies in mice with spinal cord injury, this compound has been administered via intrathecal injection in a vehicle of 0.1 M phosphate-buffered saline (PBS) containing 3% DMSO.
-
Dosing: Administer a single dose of this compound to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for oral administration, bioavailability (F).
PDGFRβ Signaling Pathway
This compound exerts its effects by inhibiting the PDGFRβ signaling pathway. Understanding this pathway is crucial for interpreting the biological consequences of this compound treatment. Upon binding of its ligands (PDGF-BB and PDGF-DD), PDGFRβ dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.
Summary and Future Directions
While this compound is a well-characterized potent inhibitor of PDGFRβ in vitro, there is a notable lack of publicly available data on its in vitro and in vivo stability. To advance the preclinical development of this compound or its analogs, it is imperative to conduct comprehensive ADME and pharmacokinetic studies. The protocols outlined in this guide provide a framework for generating the necessary data to understand the stability and disposition of this compound, which will be essential for establishing a clear path toward potential therapeutic applications. Future research should focus on determining the half-life of this compound in plasma and liver microsomes from various species, identifying its metabolic pathways and major metabolites, and characterizing its pharmacokinetic profile in relevant animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PDGFR | TargetMol [targetmol.com]
SU16f: A Potent Inhibitor of PDGFRβ Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a research tool and potential therapeutic agent.
Core Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 251356-45-3 | [1][2][4] |
| Molecular Weight | 386.44 g/mol | [2] |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of PDGFRβ, a receptor tyrosine kinase.[1][2][3][4] The binding of platelet-derived growth factor (PDGF) ligands, primarily PDGF-BB, to the extracellular domain of PDGFRβ induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various signaling proteins containing SH2 domains, thereby initiating a cascade of downstream signaling events.
The primary signaling pathway inhibited by this compound is the PDGFRβ pathway, which plays a crucial role in cellular processes such as proliferation, migration, and survival. Key downstream signaling cascades activated by PDGFRβ include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.
By blocking the ATP-binding site of the PDGFRβ kinase domain, this compound prevents the initial autophosphorylation event, thereby inhibiting the recruitment and activation of all downstream signaling molecules. This leads to a reduction in cell proliferation and migration in cell types where the PDGFRβ pathway is a key driver.
PDGFRβ Signaling Pathway Inhibited by this compound
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Target cell line (e.g., NIH-3T3 fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1% in all wells. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis for Phospho-AKT
This protocol details the detection of phosphorylated AKT (p-AKT) to confirm the inhibitory effect of this compound on the PDGFRβ-PI3K-AKT signaling pathway.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound stock solution
-
PDGF-BB ligand
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to confirm equal protein loading.
Transwell Migration Assay
This protocol is used to evaluate the effect of this compound on cell migration.
Materials:
-
Target cell line
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Chemoattractant Addition: Add 600 µL of complete growth medium (containing a chemoattractant like FBS or PDGF-BB) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 1 x 10⁵ cells in 100 µL of this suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Discovery and Synthesis of SU16f: A Potent PDGFRβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the compound SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document details the mechanism of action, key experimental data, and detailed protocols for its synthesis and application in preclinical models.
Introduction to this compound
This compound, with the chemical name (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a small molecule inhibitor that has demonstrated significant potential in targeting pathologies driven by aberrant PDGFRβ signaling.[1][2] Initially identified in screens for inhibitors of receptor tyrosine kinases, this compound has shown high selectivity for PDGFRβ, a key mediator in cellular processes such as proliferation, migration, and survival.[3] Its therapeutic potential is being explored in oncology, fibrosis, and regenerative medicine, particularly in the context of spinal cord injury.[4]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the PDGFRβ kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., PDGF-B or PDGF-D), thereby blocking the initiation of downstream signaling cascades. The two primary pathways inhibited are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for cell growth, proliferation, and survival.[4]
Figure 1: PDGFRβ Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against several key receptor tyrosine kinases, demonstrating its high selectivity for PDGFRβ.
| Target Kinase | IC50 (nM) | Reference |
| PDGFRβ | 10 | [3] |
| VEGFR2 | >140 | [3] |
| FGFR1 | >2290 | [3] |
| EGFR | >10000 | [3] |
| Table 1: In-vitro Kinase Inhibitory Activity of this compound |
In cellular assays, this compound has been shown to inhibit the proliferation of various cell types that are dependent on PDGFRβ signaling.
| Cell Line | Assay | IC50 (µM) | Reference |
| HUVEC | Proliferation | 0.11 | [3] |
| NIH3T3 | Proliferation | 0.11 | [3] |
| Table 2: Cellular Proliferation Inhibitory Activity of this compound |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 5-fluoro-1,3-dihydro-2H-indol-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, followed by a condensation reaction.
Figure 2: General Workflow for the Synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (this compound) [1]
-
To a stirred mixture of 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid (1.0 g, 6.61 mmol) and 5-fluoroindol-2-one (1.1 g, 7.28 mmol) in hexamethyldisilazane (B44280) (HMDS, 20 mL) at room temperature, add ammonium (B1175870) sulfate (B86663) (0.09 g, 0.67 mmol).
-
Heat the reaction mixture to reflux and maintain this temperature for a minimum of 5 hours. Monitor the reaction progress using gas chromatography (GC).
-
After completion of the initial reaction, add additional 5-fluoroindol-2-one (if necessary, based on GC analysis) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.29 g, 1.32 mmol).
-
Continue stirring the mixture at reflux until the reaction is complete, as determined by high-performance liquid chromatography (HPLC) analysis.
-
Quench the reaction by adding water (6 mL) and acetonitrile (B52724) (30 mL).
-
Filter the resulting precipitate and wash the filter cake sequentially with acetonitrile (20 mL) and ethanol (B145695) (5 mL).
-
Dry the product under vacuum at 40°C overnight to yield this compound as a yellow to brown powder.
Experimental Protocols
In-vivo Mouse Model of Spinal Cord Injury[4]
This protocol describes the induction of a spinal cord injury in mice and the subsequent treatment with this compound to assess its therapeutic effects on fibrotic scar formation and functional recovery.
Figure 3: Experimental Workflow for the In-vivo Spinal Cord Injury Model.
Materials:
-
Adult C57BL/6 mice
-
This compound (dissolved in 0.1 M PBS containing 3% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for laminectomy
-
Microinjection pump and needle
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: Induce a moderate contusion or compression injury to the exposed spinal cord using a standardized impactor device.
-
This compound Administration: Beginning on day 3 post-injury, administer this compound via daily intrathecal injections.[4] A typical dose is 10 µL of a 3 mM solution, injected at a rate of 1 µL/4s.[4]
-
Control Group: Administer a vehicle control (0.1 M PBS with 3% DMSO) to a separate group of injured mice.
-
Behavioral Assessment: Evaluate locomotor function using the Basso Mouse Scale (BMS) at regular intervals (e.g., weekly) for up to 4 weeks post-injury.[5]
-
Histological Analysis: At the end of the study period, perfuse the animals and collect the spinal cord tissue for histological analysis. Stain tissue sections to assess the extent of fibrotic scarring (e.g., with antibodies against fibronectin and laminin) and axonal regeneration.
In-vitro HUVEC Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM and incubate overnight to allow for cell attachment.[6][7]
-
Compound Treatment: The following day, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a positive control for proliferation (e.g., VEGF).
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Proliferation Assessment: At the end of the incubation period, assess cell proliferation using a suitable colorimetric or fluorescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ with demonstrated efficacy in preclinical models of diseases characterized by excessive cell proliferation and fibrosis. The synthetic route to this compound is well-defined, and established in-vitro and in-vivo assays are available to further investigate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the utility of this compound in various disease contexts.
References
- 1. 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 356068-93-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Mouse Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Role of SU16f in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU16f is a potent small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in angiogenesis, the physiological process involving the growth of new blood vessels. Primarily recognized as a potent inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), this compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Both PDGFRβ and VEGFR2 are critical mediators of signaling cascades that drive endothelial cell proliferation, migration, and tube formation, which are fundamental steps in the angiogenic process. This technical guide provides an in-depth overview of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, experimental protocols for assessing its anti-angiogenic activity, and a summary of its inhibitory concentrations.
Introduction to this compound and its Anti-Angiogenic Properties
This compound is a synthetic compound that functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets, PDGFRβ and VEGFR2, are expressed on the surface of various cell types, including endothelial cells and pericytes, and play a pivotal role in vasculogenesis and angiogenesis.
-
PDGFRβ is crucial for the recruitment of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.
-
VEGFR2 is the main mediator of the pro-angiogenic effects of VEGF-A, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival.
By inhibiting these receptors, this compound disrupts the signaling pathways that are essential for the formation of new blood vessels, making it a compound of significant interest for anti-angiogenic therapies, particularly in the context of cancer and other diseases characterized by pathological angiogenesis.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by blocking the ATP-binding sites of PDGFRβ and VEGFR2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.
Inhibition of the VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of intracellular signaling events that promote angiogenesis. This compound's inhibition of VEGFR2 blocks these downstream pathways.
Inhibition of the PDGFRβ Signaling Pathway
PDGF-B binding to PDGFRβ also leads to receptor dimerization and autophosphorylation, activating pathways such as the PI3K/Akt and MAPK pathways, which are crucial for the proliferation and migration of pericytes and smooth muscle cells. This compound's potent inhibition of PDGFRβ disrupts these critical supportive functions for new blood vessels.
Quantitative Data on this compound Inhibitory Activity
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets and its effect on cell proliferation.
| Target/Assay | Cell Type | IC50 | Reference |
| Kinase Activity | |||
| PDGFRβ | - | 10 nM | [1] |
| VEGFR2 (KDR) | - | 140 nM | [1] |
| Cell Proliferation | |||
| PDGF-induced proliferation | NIH3T3 | 0.11 µM | [2] |
| VEGF-induced proliferation | HUVEC | 10 µM | [1] |
| FGF-induced proliferation | HUVEC | 10 µM | [1] |
| EGF-induced proliferation | - | 21.9 µM | [1] |
Experimental Protocols for Assessing Anti-Angiogenic Effects
This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the anti-angiogenic properties of this compound.
In Vitro Assays
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 10% FBS.
-
Allow cells to adhere overnight.
-
Replace the medium with a low-serum medium (e.g., 1% FBS) and starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL). Include vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant.
-
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
Serum-free medium
-
VEGF
-
This compound
-
Calcein AM or DAPI
-
Fluorescence microscope
-
-
Protocol:
-
Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) and allow it to dry.
-
Starve HUVECs in serum-free medium for 4-6 hours.
-
Add serum-free medium containing VEGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
Resuspend the starved HUVECs in serum-free medium with various concentrations of this compound and seed them into the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells/well).
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Express the results as the percentage of migration inhibition compared to the vehicle control.
-
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
EGM-2 medium
-
This compound
-
Calcein AM
-
Inverted fluorescence microscope
-
-
Protocol:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate (50 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel® (e.g., 1.5 x 10^4 cells/well).
-
Incubate for 6-18 hours at 37°C.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Ex Vivo Assay
This assay uses a segment of the aorta to assess the effect of this compound on the sprouting of new microvessels in a three-dimensional matrix.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free medium
-
Matrigel® or collagen gel
-
48-well plate
-
This compound
-
Inverted microscope
-
-
Protocol:
-
Dissect the thoracic aorta and clean it of periadventitial fat and connective tissue.
-
Cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in Matrigel® or collagen gel in a 48-well plate.
-
Add serum-free medium containing various concentrations of this compound to the wells.
-
Incubate for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessel sprouts.
-
In Vivo Assays
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels within a subcutaneously implanted Matrigel plug.
-
Materials:
-
Matrigel®
-
VEGF or bFGF
-
Heparin
-
This compound
-
Immunodeficient mice
-
Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Mix Matrigel® (on ice) with a pro-angiogenic factor (e.g., VEGF or bFGF) and heparin.
-
Incorporate various doses of this compound into the Matrigel mixture.
-
Inject the Matrigel mixture subcutaneously into the flank of immunodeficient mice (e.g., 0.5 mL/plug).
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a hemoglobin assay kit.
-
Performing immunohistochemistry with an anti-CD31 antibody to visualize and quantify microvessel density.
-
-
This model assesses the effect of this compound on tumor growth and tumor-associated angiogenesis.
-
Materials:
-
Tumor cell line (e.g., human colon cancer cells)
-
Immunodeficient mice
-
This compound formulated for in vivo administration
-
Calipers
-
Anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Inject tumor cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, excise the tumors.
-
Perform immunohistochemistry with an anti-CD31 antibody on tumor sections to determine the microvessel density.
-
Conclusion
This compound is a dual inhibitor of PDGFRβ and VEGFR2, demonstrating significant potential as an anti-angiogenic agent. Its ability to disrupt key signaling pathways involved in endothelial cell function and vessel maturation has been established. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the anti-angiogenic efficacy of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential in angiogenesis-dependent diseases.
References
SU16f: A Key Small Molecule for Enhancing Fibroblast to Cardiomyocyte Conversion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The direct conversion of fibroblasts into cardiomyocytes holds immense promise for regenerative medicine and drug discovery. This process, known as cardiac reprogramming, offers a potential avenue for repairing damaged heart tissue and creating in vitro models for studying cardiac diseases. A significant breakthrough in this field has been the development of chemical cocktails that can induce this transformation without the need for genetic manipulation. One such pivotal combination is a nine-compound cocktail (9C), where the small molecule SU16f plays a crucial role in enhancing the efficiency of this cellular conversion. This technical guide provides a comprehensive overview of this compound's role in fibroblast-to-cardiomyocyte reprogramming, including its mechanism of action, detailed experimental protocols, and quantitative data on its efficacy.
The Role of this compound in a Nine-Compound Cocktail
This compound is a key component of a nine-chemical cocktail (9C) that has been successfully used to reprogram human fibroblasts into cardiomyocyte-like cells.[1][2] This cocktail was developed through extensive screening and refinement, with each compound targeting specific signaling pathways to orchestrate the complex process of cell fate conversion. The complete 9C cocktail consists of CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, OAC2, this compound, and JNJ10198409.[1][3]
Studies have shown that a seven-compound cocktail (7C), which excludes the two Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors this compound and JNJ10198409, is sufficient to generate beating cardiomyocyte-like cells. However, the addition of this compound and JNJ10198409 to create the full 9C cocktail significantly increases the reprogramming efficiency.[3]
Quantitative Data on Reprogramming Efficiency
The inclusion of this compound in the chemical cocktail demonstrably improves the yield of induced cardiomyocytes (iCMs). The following table summarizes the key quantitative findings from studies utilizing the 9C cocktail.
| Metric | Result | Time Point | Reference |
| Percentage of cTnT-positive cells | 6.6 ± 0.4% | Day 30 | [3][4] |
| Beating Clusters | Observed | - | [3] |
| Sarcomeric Organization | Observed in vivo | 2 weeks post-transplantation | [4] |
Mechanism of Action: Inhibition of PDGFRβ Signaling
This compound is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor beta (PDGFRβ). The PDGF signaling pathway plays a critical role in fibroblast proliferation, migration, and survival, as well as in the deposition of extracellular matrix—all hallmarks of the fibrotic response. By inhibiting PDGFRβ, this compound helps to suppress the pro-fibrotic nature of fibroblasts, thereby creating a more permissive environment for reprogramming towards a cardiomyocyte fate.
The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects.
Caption: PDGFRβ signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following is a detailed protocol for the chemical induction of cardiomyocytes from human fibroblasts using the 9C cocktail, including this compound.
Materials
-
Human fibroblasts (e.g., human foreskin fibroblasts - HFFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cardiomyocyte induction medium (CIM)
-
9-Compound (9C) Cocktail (see table below for concentrations)
-
Tissue culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
| Compound | Final Concentration |
| CHIR99021 | 5 µM |
| A83-01 | 0.5 µM |
| BIX01294 | 1 µM |
| AS8351 | 1 µM |
| SC1 | 1 µM |
| Y27632 | 10 µM |
| OAC2 | 5 µM |
| This compound | 5 µM |
| JNJ10198409 | 0.1 µM |
Experimental Workflow
The diagram below outlines the key steps in the chemical reprogramming process.
Caption: Experimental workflow for fibroblast to cardiomyocyte conversion.
Step-by-Step Procedure
-
Cell Seeding: Seed human fibroblasts onto gelatin-coated tissue culture plates at a density of 2-5 x 10^4 cells/cm².
-
Initial Culture: Culture the cells in fibroblast growth medium for 24 hours to allow for attachment.
-
Induction with 9C Cocktail: After 24 hours, replace the fibroblast growth medium with cardiomyocyte induction medium (CIM) supplemented with the 9C cocktail at the concentrations listed in the table above.
-
Incubation: Culture the cells in the 9C-containing medium for 6 days, replacing the medium every 2 days.
-
Continued Induction without 9C: After 6 days, remove the 9C-containing medium and continue to culture the cells in CIM alone for an additional 5 days, replacing the medium every 2 days.
-
Assessment of Reprogramming: At various time points (e.g., day 11, day 30), the efficiency of reprogramming can be assessed using the following methods:
-
Immunofluorescence Staining: Fix the cells and stain for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin to visualize and quantify the percentage of converted cells.
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to observe spontaneous calcium transients, a hallmark of functional cardiomyocytes.
-
Electrophysiology: Perform patch-clamp experiments to measure action potentials and ion channel currents to characterize the electrophysiological properties of the induced cardiomyocytes.
-
Conclusion
This compound, as a key component of the 9C chemical cocktail, plays a significant role in enhancing the efficiency of direct cardiac reprogramming of fibroblasts. Its mechanism of action, through the inhibition of the pro-fibrotic PDGFRβ signaling pathway, highlights the importance of suppressing the fibroblast phenotype to facilitate the conversion to a cardiomyocyte fate. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists working to advance the field of cardiac regeneration and disease modeling. Further optimization of chemical cocktails and a deeper understanding of the underlying molecular mechanisms will continue to drive this exciting area of research forward.
References
- 1. d-nb.info [d-nb.info]
- 2. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and progress of direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The all-chemical approach: A solution for converting fibroblasts into myocytes - PMC [pmc.ncbi.nlm.nih.gov]
SU16f: A Selective PDGFRβ Inhibitor in Gastric Cancer Progression Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies that target the complex tumor microenvironment. One crucial component of this microenvironment is the gastric cancer-derived mesenchymal stem cell (GC-MSC), which has been shown to promote tumor progression through paracrine signaling. A key mediator in this interaction is the Platelet-Derived Growth Factor Receptor β (PDGFRβ). The small molecule SU16f has emerged as a potent and selective inhibitor of PDGFRβ, offering a valuable tool for dissecting the signaling pathways involved in GC-MSC-mediated gastric cancer progression and for evaluating a potential therapeutic avenue. This technical guide provides a comprehensive overview of the role of this compound in gastric cancer research, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates.
Core Mechanism of Action of this compound
This compound is a 3-substituted indolin-2-one derivative that functions as a selective inhibitor of PDGFRβ.[1][2] Its primary mechanism of action in the context of gastric cancer involves blocking the activation of PDGFRβ on gastric cancer cells, thereby interfering with the pro-tumorigenic signals originating from GC-MSCs.[1][2]
Inhibitory Profile of this compound
| Target Kinase | IC50 |
| PDGFRβ | 10 nM |
| VEGF-R2 | 140 nM |
| FGF-R1 | 2.29 µM |
Table 1: In vitro kinase inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for PDGFRβ over other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Fibroblast Growth Factor Receptor 1 (FGF-R1).[2]
This compound in Preclinical Gastric Cancer Models
Research utilizing the human gastric cancer cell line SGC-7901 has demonstrated that conditioned medium from GC-MSCs (GC-MSC-CM) promotes cancer cell proliferation and migration.[1] Treatment with this compound effectively abrogates these effects, highlighting the critical role of the PDGFRβ signaling axis in this process.[1]
Effects of this compound on Gastric Cancer Cell Phenotypes
| Experimental Assay | Condition | Observation |
| Cell Proliferation | SGC-7901 cells + GC-MSC-CM | Increased proliferation |
| SGC-7901 cells + GC-MSC-CM + this compound (20 µM) | Inhibition of GC-MSC-CM-induced proliferation | |
| Cell Migration | SGC-7901 cells + GC-MSC-CM | Enhanced migration |
| SGC-7901 cells + GC-MSC-CM + this compound | Significant decrease in migration | |
| Epithelial-Mesenchymal Transition (EMT) | SGC-7901 cells + GC-MSC-CM + this compound | Upregulation of E-cadherin; Downregulation of N-cadherin, Vimentin, α-SMA |
| Apoptosis | SGC-7901 cells + GC-MSC-CM + this compound | Downregulation of p-AKT, Bcl-xl, Bcl-2; Upregulation of Bax |
Table 2: Summary of the in vitro effects of this compound on SGC-7901 gastric cancer cells treated with GC-MSC conditioned medium. These findings indicate that this compound can reverse the pro-tumorigenic phenotypes induced by GC-MSCs.[1]
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting the PDGFRβ signaling cascade. In the context of gastric cancer, the interaction between PDGF-DD secreted by GC-MSCs and PDGFRβ on gastric cancer cells is a key signaling event.[1] Activation of PDGFRβ leads to the phosphorylation of downstream effectors, including the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound in gastric cancer.
Cell Culture and Preparation of Conditioned Medium
Gastric Cancer Cell Line (SGC-7901): SGC-7901 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Gastric Cancer-Derived Mesenchymal Stem Cells (GC-MSCs): Primary GC-MSCs are isolated from fresh gastric cancer tissues and cultured in DMEM-low glucose medium supplemented with 15% FBS.
Preparation of GC-MSC Conditioned Medium (GC-MSC-CM):
-
Seed GC-MSCs at a density of 1 x 10^5 cells/well in a 6-well plate.
-
Culture for 48 hours in their growth medium.
-
Collect the supernatant and centrifuge at 800 x g for 5 minutes to remove cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Store the GC-MSC-CM at -20°C until use.
Cell Proliferation Assays
MTT Assay:
-
Seed SGC-7901 cells (5 x 10^3 cells/well) in a 96-well plate and culture overnight.
-
Replace the medium with GC-MSC-CM with or without this compound (20 µM) and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Colony Formation Assay:
-
Pre-treat SGC-7901 cells with GC-MSC-CM with or without this compound for a specified period.
-
Seed 500 pre-treated cells per well in a 6-well plate.
-
Culture for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
Cell Migration Assay
Transwell Migration Assay:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).
-
Seed SGC-7901 cells (5 x 10^4 cells) in serum-free medium in the upper chamber.
-
Add GC-MSC-CM with or without this compound to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Lyse the treated SGC-7901 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-PDGFRβ, PDGFRβ, p-Akt, Akt, E-cadherin, N-cadherin, Vimentin, α-SMA, Bcl-2, Bcl-xl, Bax, and β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion and Future Directions
This compound serves as a critical research tool for elucidating the role of the GC-MSC-mediated PDGFRβ signaling in gastric cancer progression. By selectively inhibiting PDGFRβ, this compound has been shown to effectively counteract the pro-proliferative, pro-migratory, and pro-EMT effects of GC-MSCs on gastric cancer cells in vitro. The detailed experimental protocols and summary of findings presented in this guide offer a solid foundation for researchers investigating this pathway.
Future research should focus on validating these findings in in vivo models of gastric cancer to assess the therapeutic potential of this compound in a more complex biological system. Further investigation into the broader downstream effects of PDGFRβ inhibition and potential mechanisms of resistance will be crucial for the clinical translation of PDGFRβ-targeted therapies in gastric cancer. The continued use of selective inhibitors like this compound will be instrumental in advancing our understanding of the gastric cancer microenvironment and in the development of novel, targeted therapies.
References
The Impact of SU16f (Semaxanib) on Mesenchymal Stem Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f, also known as Semaxanib or SU5416, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It also exhibits inhibitory activity against other tyrosine kinase receptors, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), c-Kit, and Flt-1, albeit at higher concentrations. Given the crucial role of these signaling pathways in the regulation of mesenchymal stem cell (MSC) behavior, this compound has significant implications for MSC biology, including their proliferation, differentiation, and migratory capabilities. This technical guide provides an in-depth overview of the effects of this compound on MSCs, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Mesenchymal Stem Cells
The following tables summarize the quantitative data on the inhibitory concentrations of Semaxanib and the effects of PDGFRβ inhibition on key MSC functions, which serves as a proxy for the effects of this compound.
Table 1: Inhibitory Concentrations (IC50) of Semaxanib (this compound)
| Target Receptor | IC50 Value | Cell/System |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Not specified |
| Recombinant VEGFR-2 | 140 nM | Enzyme assay |
| VEGFR-2 phosphorylation | 250 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| PDGFRβ | 3.0 µM | Not specified |
| c-Kit | 5.0 µM | Not specified |
Table 2: Effects of PDGFRβ Inhibition on Mesenchymal Stem Cell Functions
| MSC Function | Inhibitor/Method | Concentration | Observed Effect |
| Proliferation | Imatinib Mesylate | 5 µM | Suppression of MSC proliferation.[1] |
| Migration | Anti-PDGFRβ aptamer | Not specified | 44% inhibition of serum-stimulated migration.[2] |
| Imatinib Mesylate | Not specified | Strong reduction in cell migration.[2] | |
| JNJ-10198409 | Not specified | Abrogation of MSC migration towards inflammatory endothelial cell conditioned media.[3] | |
| Differentiation | Imatinib Mesylate | 5 µM | Inhibition of osteogenic differentiation, promotion of adipogenesis.[1] |
| Anti-PDGFRβ aptamer | Not specified | Hampered differentiation into osteoblasts, no effect on adipocytes.[2] | |
| Gene Expression | PDGFR inhibitor-IV | 0.1 µM | Increased expression of pluripotency markers Oct4 and Nanog.[4] |
| Morphology | PDGFR inhibitor-IV | 0.1 µM | Induced a more rounded cell shape and increased nucleus/cytoplasm ratio.[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on MSCs.
Mesenchymal Stem Cell Culture
-
Cell Source: Human bone marrow-derived or adipose-derived MSCs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a density of 5,000-6,000 cells/cm².
In Vitro Treatment with this compound (Semaxanib)
-
Preparation of this compound: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Replace the culture medium of MSCs with a medium containing the desired concentration of this compound or vehicle control (DMSO). The treatment duration will vary depending on the specific assay.
Proliferation Assay (BrdU Incorporation)
-
Seeding: Seed MSCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well and incubate for 2-4 hours.
-
Detection: Fix the cells and detect BrdU incorporation using a colorimetric or fluorescent anti-BrdU antibody-based ELISA kit according to the manufacturer's instructions.
Transwell Migration Assay
-
Setup: Use a 24-well plate with 8.0 µm pore size Transwell inserts.
-
Chemoattractant: Add DMEM with 10% FBS to the lower chamber.
-
Cell Seeding: Resuspend MSCs (pre-treated with this compound or vehicle for 24 hours) in serum-free DMEM and seed 1 x 10⁵ cells into the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for 6-24 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet or DAPI. Count the number of migrated cells in several random fields under a microscope.
Osteogenic Differentiation Assay
-
Induction: Culture MSCs to 80-90% confluency and then switch to an osteogenic induction medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate) containing this compound or vehicle.
-
Medium Change: Replace the medium every 3-4 days for 21 days.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes to visualize calcium deposits.
Adipogenic Differentiation Assay
-
Induction: Culture MSCs to 100% confluency and then switch to an adipogenic induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 10 µg/mL insulin) containing this compound or vehicle.
-
Medium Change: Replace the medium every 3-4 days for 21 days.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with fresh Oil Red O solution for 15 minutes to visualize lipid droplets.
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Treat MSCs with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, Erk1/2, STAT3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound primarily exerts its effects on MSCs by inhibiting the VEGFR-2 and PDGFRβ signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways affected by this compound in mesenchymal stem cells.
Caption: General experimental workflow for studying the effects of this compound on MSCs.
Conclusion
This compound (Semaxanib), through its potent inhibition of VEGFR-2 and PDGFRβ, significantly modulates the biological functions of mesenchymal stem cells. The available data strongly suggest that this compound can inhibit MSC proliferation and migration while altering their differentiation potential, favoring adipogenesis over osteogenesis. These effects are mediated through the disruption of key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Furthermore, inhibition of PDGFRβ signaling has been shown to influence the expression of pluripotency markers, indicating a potential role in regulating MSC stemness. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the intricate effects of this compound and other tyrosine kinase inhibitors on mesenchymal stem cells, paving the way for a deeper understanding of their therapeutic potential and limitations.
References
Methodological & Application
SU16f: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in cell proliferation, migration, and angiogenesis.[1][2][3] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[2] By blocking the autophosphorylation of PDGFRβ, this compound effectively downregulates downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[1] These characteristics make this compound a valuable tool for investigating cellular processes mediated by PDGFRβ and a potential therapeutic agent in diseases characterized by excessive cell proliferation and angiogenesis, such as cancer and fibrotic disorders.[1][4][5]
This document provides detailed protocols for utilizing this compound in various cell culture experiments to assess its effects on cell proliferation, migration, and the underlying signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PDGFRβ | 10 nM | [2][3][6][7] |
| VEGFR2 | 140 nM | [2] |
In Vitro Cellular Effects of this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| SGC-7901 (gastric cancer) | Proliferation Assay | 20 μM | Significant inhibition of cell proliferation | [6][7] |
| SGC-7901 (gastric cancer) | Western Blot | 20 μM | Abolished PDGFRβ activation, downregulated p-AKT, Bcl-xl, Bcl-2, N-cadherin, Vimentin, α-SMA; upregulated Bax, E-cadherin | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) & NIH3T3 | Proliferation Assay | 0.11 μM (IC50) | Inhibition of proliferation | [3] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the solid compound at -20°C. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., SGC-7901, HUVEC, NIH3T3)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.01, 0.1, 1, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to evaluate the effect of this compound on cell migration.
Materials:
-
Target cells
-
Serum-free medium and complete medium
-
This compound stock solution (10 mM in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution (0.1%)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Prepare a cell suspension in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or a vehicle control.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C, 5% CO2.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
Protocol 3: Western Blot for PDGFRβ Phosphorylation
This protocol details the detection of phosphorylated PDGFRβ (p-PDGFRβ) and total PDGFRβ by Western blot to confirm the inhibitory effect of this compound.
Materials:
-
Target cells
-
This compound stock solution (10 mM in DMSO)
-
PDGF-BB (Platelet-Derived Growth Factor BB)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-PDGFRβ, anti-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and serum-starve overnight.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFRβ phosphorylation.
-
Immediately place the culture dish on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PDGFRβ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To detect total PDGFRβ and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Mandatory Visualization
References
- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. agilent.com [agilent.com]
- 3. corning.com [corning.com]
- 4. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. google.com [google.com]
- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for SU16f in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in cell proliferation, migration, and angiogenesis. Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including cancer and fibrosis. This compound also exhibits inhibitory activity against other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) at higher concentrations. These characteristics make this compound a valuable tool for in vitro studies investigating cellular processes mediated by these receptors.
These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and a summary of quantitative data to guide researchers in effectively utilizing this compound.
Data Presentation
Quantitative Data Summary for this compound
The inhibitory activity and effective concentrations of this compound in various in vitro assays are summarized in the table below. These values serve as a crucial starting point for experimental design.
| Assay Type | Target/Cell Line | Parameter | Value | Citation |
| Kinase Inhibition | PDGFRβ | IC50 | 10 nM | [1] |
| VEGFR2 | IC50 | 140 nM | [1] | |
| FGFR1 | IC50 | 2.29 µM | [1] | |
| EGFR | IC50 | > 100 µM | ||
| Cell Proliferation | HUVEC | IC50 | 0.11 µM | |
| NIH3T3 | IC50 | 0.11 µM | ||
| SGC-7901 (Gastric Cancer) | Effective Concentration | 20 µM (for 8 hours) | [1] | |
| Cell Migration | SGC-7901 (Gastric Cancer) | Effective Concentration | 20 µM (for 8 hours) | [1] |
| Western Blot | SGC-7901 (Gastric Cancer) | Effective Concentration | 20 µM (for 8 hours) | [1] |
Signaling Pathway
This compound primarily exerts its effects by inhibiting the autophosphorylation of PDGFRβ upon ligand binding (e.g., PDGF-BB). This blockade prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting cellular responses such as proliferation, survival, and migration. The major signaling cascades affected include the PI3K/AKT, RAS/MAPK (ERK1/2), and PLCγ pathways.
PDGFRβ signaling pathway inhibited by this compound.
Experimental Protocols
The following protocols are provided as a guide. Optimal conditions, including this compound concentration, cell density, and incubation time, should be determined empirically for each specific cell line and experimental setup.
Experimental Workflow Overview
General workflow for in vitro assays with this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., HUVEC, NIH3T3, or cancer cell lines)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for PDGFRβ Phosphorylation
This protocol is to assess the inhibitory effect of this compound on PDGFRβ phosphorylation.
Materials:
-
Target cell line expressing PDGFRβ (e.g., SGC-7901, NIH3T3)
-
Serum-free culture medium
-
PDGF-BB ligand
-
This compound (stock solution in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
This compound and Ligand Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 20 µM) or vehicle (DMSO) for 2-8 hours.[1]
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total PDGFRβ and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well plates (cold)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a cold 96-well plate with 50 µL of the matrix per well.
-
Incubate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing 0.5-2% FBS.
-
Prepare a cell suspension containing this compound at desired concentrations (a starting range of 0.1 µM to 10 µM is recommended based on the HUVEC proliferation IC50). Include a vehicle control.
-
The final cell density should be around 1-2 x 10⁴ cells per well.
-
-
Cell Seeding and Incubation:
-
Gently add 100 µL of the cell suspension to each coated well.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
-
Visualization and Quantification:
-
(Optional) Stain the cells with Calcein AM for fluorescent imaging.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
24-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh medium containing different concentrations of this compound (a starting range of 0.1 µM to 10 µM is recommended) or vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24 hours.
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Disclaimer
These protocols and application notes are intended for research use only. The optimal conditions for using this compound will vary depending on the specific cell line, assay, and experimental conditions. It is highly recommended that researchers perform dose-response and time-course experiments to determine the optimal working concentration of this compound for their particular system.
References
Application of SU16f in Spinal Cord Injury Recovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, often leading to the formation of an inhibitory microenvironment that hinders axonal regeneration and functional recovery. A key component of this environment is the fibrotic scar, which acts as a physical and chemical barrier to regenerating axons.[1] Recent research has identified the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling pathway as a critical mediator in the formation of this fibrotic scar.[1][2] SU16f, a potent and selective inhibitor of PDGFRβ, has emerged as a valuable research tool and potential therapeutic agent to study and mitigate the inhibitory effects of fibrotic scarring in the context of SCI.[3]
Mechanism of Action
Following SCI, the expression of PDGF ligands, specifically PDGF-B and PDGF-D, increases. PDGF-B is primarily secreted by astrocytes, while PDGF-D is secreted by macrophages/microglia and fibroblasts.[1] These ligands bind to and activate PDGFRβ, which is predominantly expressed on fibrotic scar-forming fibroblasts.[1][3] This activation triggers downstream signaling cascades, including the PI3K/Akt pathway, leading to fibroblast proliferation, differentiation, and migration, and ultimately, the excessive deposition of extracellular matrix proteins that form the fibrotic scar.[1]
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of PDGFRβ, preventing its phosphorylation and subsequent activation.[3] By blocking this pathway, this compound effectively inhibits the proliferation of fibroblasts, reduces the formation of the fibrotic scar, and helps to create a more permissive environment for axonal regeneration.[1][2] Notably, this compound exhibits high selectivity for PDGFRβ over other receptor tyrosine kinases such as VEGFR2, FGFR1, and EGFR, making it a precise tool for studying the specific role of the PDGFRβ pathway in SCI.
Signaling Pathway of PDGFRβ in Fibrotic Scar Formation and this compound Inhibition
Caption: PDGFRβ signaling in SCI and its inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies using a mouse model of SCI.[1]
Preparation of this compound Solution
-
Compound: this compound (CAS No. 251356-45-3)[1]
-
Molecular Weight: 386.44 g/mol [1]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)[1][3]
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For long-term storage, it is recommended to store the powder at -20°C and the DMSO solution at -80°C.[3]
-
Working Solution: For intrathecal injection, the this compound stock solution is typically diluted in sterile saline. The final concentration of DMSO should be minimized to avoid solvent-related toxicity.
Animal Model of Spinal Cord Injury
A compression model of SCI in mice is commonly used to study the effects of this compound.[1] Other models such as contusion or transection can also be employed.[4][5]
-
Animals: Adult C57BL/6 mice (8-10 weeks old) are a suitable choice.[1]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Induce a moderate compression injury using a vascular clip or a similar device for a defined period (e.g., 1 minute).[1]
-
After removing the compression device, suture the muscle and skin layers.
-
Provide post-operative care, including analgesics, hydration, and manual bladder expression, until bladder function is restored.
-
Administration of this compound
Intrathecal injection is an effective route for delivering this compound directly to the cerebrospinal fluid surrounding the spinal cord.[1]
-
Dosage: A daily dose of this compound is administered. The timing of the first dose can be critical; for targeting fibroblast proliferation, treatment may begin 3 days post-injury (dpi).[1]
-
Injection Procedure:
-
Briefly anesthetize the mouse.
-
Insert a fine-gauge needle connected to a microsyringe between the L5 and L6 vertebrae to access the intrathecal space.
-
Slowly inject the this compound working solution (typically 5-10 µL). A tail flick is often indicative of a successful injection.
-
The control group should receive an equivalent volume of the vehicle (e.g., saline with the same final concentration of DMSO).
-
Experimental Workflow
Caption: Experimental workflow for studying this compound in an SCI model.
Assessment of Outcomes
a. Behavioral Analysis:
-
Locomotor Function: Evaluate locomotor recovery using the Basso Mouse Scale (BMS) at regular intervals (e.g., 3, 7, 14, 21, and 28 dpi).[1] The BMS is a 9-point scale that assesses hindlimb function.
-
Gait Analysis: Footprint analysis can be performed to assess coordination and stepping patterns.[1]
b. Histological Analysis (at a terminal time point, e.g., 28 dpi):
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Dissect the spinal cord, post-fix in PFA, and cryoprotect in sucrose (B13894) solution before sectioning.
-
Immunofluorescence Staining:
-
Fibrotic Scar: Stain for fibrotic scar markers such as PDGFRβ, fibronectin, and laminin.[1]
-
Axon Regeneration: Use antibodies against neurofilament (NF) to label general axons and serotonin (B10506) (5-HT) to label descending raphespinal motor axons.[1]
-
Inflammation: Stain for markers of macrophages/microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
c. Quantification and Data Analysis:
-
Quantify the stained areas for fibrotic scar components and axon density within the lesion site and surrounding areas using image analysis software.
-
Analyze behavioral scores over time using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Compare histological data between this compound-treated and control groups using t-tests or Mann-Whitney U tests.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from studies investigating the effects of this compound in a mouse SCI model.[1]
Table 1: Effect of this compound on Fibrotic Scar Formation at 28 dpi
| Marker | Control Group (% Area) | This compound Group (% Area) | P-value |
| PDGFRβ+ | 15.2 ± 1.8 | 8.5 ± 1.1 | < 0.001 |
| Fibronectin+ | 12.7 ± 1.5 | 6.9 ± 0.9 | < 0.001 |
| Laminin+ | 10.9 ± 1.3 | 5.8 ± 0.7 | < 0.001 |
Table 2: Effect of this compound on Axon Regeneration at 28 dpi
| Marker | Control Group | This compound Group | P-value |
| NF+ Axon Density (arbitrary units) | 1.00 ± 0.12 | 1.75 ± 0.21 | < 0.01 |
| 5-HT+ Axon Area (% of total area) | 0.25 ± 0.05 | 0.68 ± 0.10 | < 0.001 |
Table 3: Effect of this compound on Locomotor Function Recovery (BMS Score)
| Timepoint | Control Group (BMS Score) | This compound Group (BMS Score) | P-value |
| 7 dpi | 1.8 ± 0.3 | 2.1 ± 0.4 | > 0.05 |
| 14 dpi | 2.5 ± 0.4 | 3.5 ± 0.5 | < 0.05 |
| 21 dpi | 3.1 ± 0.5 | 4.8 ± 0.6 | < 0.01 |
| 28 dpi | 3.4 ± 0.6 | 5.5 ± 0.7 | < 0.01 |
Conclusion
This compound serves as a powerful tool for investigating the role of PDGFRβ-mediated fibrotic scar formation in spinal cord injury. Its high selectivity allows for targeted inhibition of this pathway, leading to a reduction in scarring, decreased inflammation, enhanced axonal regeneration, and significant improvements in functional recovery in preclinical models.[1][2] The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this compound in their studies to further elucidate the mechanisms of SCI and to evaluate novel therapeutic strategies aimed at promoting neural repair.
References
- 1. apexbt.com [apexbt.com]
- 2. Advances in molecular therapies for targeting pathophysiology in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. ej-med.org [ej-med.org]
- 5. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU16f in PDGFRβ Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), for experimental applications. The protocols outlined below are based on preclinical studies and are intended to serve as a guide for researchers investigating the role of the PDGF/PDGFRβ signaling pathway in various biological processes.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for PDGFRβ, with an IC50 of 10 nM.[1] Its selectivity is noteworthy, being over 14-fold greater for PDGFRβ than for VEGFR2, over 229-fold greater than for FGFR1, and more than 10,000-fold greater than for EGFR.[1] This specificity makes this compound a valuable tool for dissecting the cellular and physiological functions of PDGFRβ signaling. The PDGF/PDGFRβ pathway is a critical regulator of cell proliferation, migration, and differentiation, and its dysregulation has been implicated in various pathologies, including fibrosis and cancer.[2][3]
Data Summary: this compound Treatment Parameters
The optimal treatment duration and concentration of this compound are application-dependent. The following tables summarize the parameters used in published in vivo and in vitro studies.
Table 1: In Vivo this compound Treatment Parameters
| Model System | Treatment Goal | Route of Administration | Dosage/Concentration | Treatment Duration | Outcome | Reference |
| Mouse Model of Spinal Cord Injury (SCI) | Inhibit fibrotic scar formation | Intrathecal injection | Not specified | Daily from 3 days post-injury (dpi) until at least 28 dpi | Reduced fibrotic scar, promoted axon regeneration and locomotor function recovery.[2][4] | [2][4] |
| Mouse Model (Uninjured Spinal Cord) | Block exogenous PDGFB- or PDGFD-induced fibrosis | Intrathecal injection | Not specified | Daily for 7 consecutive days (pre-injection one day before PDGFB/D) | Blocked fibrosis induced by PDGFB or PDGFD.[2] | [2] |
Table 2: In Vitro this compound Treatment Parameters
| Cell Type | Treatment Goal | Concentration | Treatment Duration | Outcome | Reference |
| Primary Murine Muscle Progenitor Cells | Inhibit PDGFRβ to promote myotube formation | 1 µM | Daily for 5 days | Markedly increased the formation of multinucleated myotubes.[5] | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) and NIH3T3 cells | Inhibit proliferation | IC50 = 0.11 µM | Not specified | Inhibition of cell proliferation.[1] | [1] |
| Gastric Cancer Cells (SGC-7901) | Block the pro-proliferative and migratory effects of GC-MSC conditioned medium | Not specified (pretreatment) | Not specified | Abolished PDGFRβ activation and inhibited cell migration and proliferation.[3] | [3] |
Signaling Pathway and Experimental Workflow Diagrams
PDGFRβ Signaling Pathway
The following diagram illustrates the canonical PDGFRβ signaling pathway, which is activated by its ligands, primarily PDGF-BB and PDGF-DD. This activation leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival. This compound acts by selectively inhibiting the kinase activity of PDGFRβ, thereby blocking these downstream effects.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Inhibition of Fibrotic Scar Formation
This workflow outlines the key steps for evaluating the efficacy of this compound in reducing fibrotic scar formation in a spinal cord injury model, as described in the literature.[2][4]
Caption: Workflow for in vivo evaluation of this compound in a spinal cord injury model.
Experimental Protocols
Protocol 1: In Vivo Inhibition of Fibrotic Scar Formation in a Mouse Model of Spinal Cord Injury
This protocol is adapted from studies investigating the role of PDGFRβ in spinal cord injury.[2][4]
1. Materials:
-
This compound (Tocris Bioscience or equivalent)[1]
-
Vehicle (e.g., DMSO, saline)
-
Mouse model of spinal cord injury
-
Microsyringe for intrathecal injection
-
Reagents for immunofluorescence staining (antibodies against PDGFRβ, fibronectin, laminin)
-
Equipment for behavioral analysis
2. Procedure:
-
Animal Model: Induce a spinal cord injury in mice according to an established and approved protocol.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration with a sterile vehicle. The final concentration and volume will need to be optimized for the specific animal model and delivery method.
-
Treatment Administration:
-
Beginning at 3 days post-injury (dpi), administer this compound via intrathecal injection daily.
-
A control group should receive daily intrathecal injections of the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor the animals' recovery using a standardized scoring system (e.g., Basso Mouse Scale - BMS) and footprint analysis to assess locomotor function.
-
At predetermined endpoints (e.g., 28 dpi), euthanize the animals and collect spinal cord tissue.
-
Perform immunofluorescence staining on spinal cord sections to visualize and quantify the area of fibrotic scarring (staining for PDGFRβ, fibronectin, and laminin).
-
Analyze axon regeneration by staining for neuronal markers.
-
Protocol 2: In Vitro Myotube Formation Assay
This protocol is based on a study examining the role of PDGFRβ in muscle cell fusion.[5]
1. Materials:
-
Primary murine muscle progenitor cells
-
Cell culture medium and supplements
-
Differentiation medium
-
This compound (1 µM working concentration)
-
Vehicle (e.g., DMSO)
-
Reagents for immunofluorescence staining (e.g., for myosin heavy chain, DAPI)
-
Microscope for imaging
2. Procedure:
-
Cell Culture: Culture and expand primary murine muscle progenitor cells according to standard protocols.
-
Induction of Differentiation: Once cells reach the desired confluency, switch to a differentiation medium to induce myotube formation.
-
Treatment:
-
Treat the cells daily for 5 days with either:
-
Vehicle control
-
This compound (1 µM)
-
-
-
Analysis:
-
After 5 days of treatment, fix the cells.
-
Perform immunofluorescence staining for a marker of myotube formation (e.g., myosin heavy chain) and a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Quantify myotube formation by measuring parameters such as the fusion index (number of nuclei in myotubes divided by the total number of nuclei), myotube length, and diameter.
-
Concluding Remarks
The provided application notes and protocols serve as a starting point for researchers interested in utilizing this compound to study PDGFRβ signaling. The optimal treatment duration and concentration of this compound are highly dependent on the specific experimental system. Therefore, it is crucial to perform dose-response and time-course experiments to determine the most effective parameters for each new application. Researchers should always consult relevant literature and adhere to institutional guidelines for animal and cell culture-based research.
References
- 1. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing PDGFRβ Signaling Enhances Myocyte Fusion to Promote Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Phosphorylated PDGFRβ following SU16f Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival.[1][2] Upon binding its ligand, such as PDGF-BB, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues.[2][3] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[1][4] Aberrant PDGFRβ signaling is implicated in various diseases, including cancer and fibrosis.[4][5]
SU16f is a potent and selective inhibitor of PDGFRβ kinase activity.[4][6] It acts by preventing the ligand-induced autophosphorylation of the receptor, thereby blocking downstream signaling.[4] Western blotting is a widely used and effective technique to qualitatively and quantitatively assess the phosphorylation status of PDGFRβ and, consequently, the efficacy of inhibitors like this compound.[7][8]
This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylated form of PDGFRβ (p-PDGFRβ) in cell lysates following treatment with this compound.
PDGFRβ Signaling Pathway and this compound Inhibition
The following diagram illustrates the PDGFRβ signaling pathway and the point of inhibition by this compound. Upon ligand binding, PDGFRβ dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules like PI3K and PLCγ, leading to the activation of the AKT and MAPK pathways, which regulate cell proliferation, survival, and migration. This compound selectively inhibits the kinase activity of PDGFRβ, preventing its autophosphorylation and blocking the subsequent downstream signaling events.[1][4]
References
- 1. diva-portal.org [diva-portal.org]
- 2. PDGF Receptor beta Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. inventbiotech.com [inventbiotech.com]
Application Notes and Protocols: SU16f for Inhibiting Proliferation of HUVEC and NIH3T3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2] This characteristic makes it a valuable tool for investigating cellular processes mediated by PDGFRβ signaling, such as cell proliferation, migration, and differentiation. These application notes provide detailed protocols for utilizing this compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and mouse embryonic fibroblast cells (NIH3T3), both of which are crucial models in angiogenesis and fibrosis research.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the intracellular tyrosine kinase domain of PDGFRβ.[1] Upon binding of its ligands (PDGF-B and PDGF-D), PDGFRβ undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by PDGFRβ include the Phosphoinositide 3-kinase (PI3K)/Akt, Phospholipase Cγ (PLCγ), and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, all of which play critical roles in promoting cell proliferation and survival.[1] By blocking the kinase activity of PDGFRβ, this compound effectively abrogates these downstream signals, leading to a cytostatic effect on cells dependent on this pathway for growth.
Data Presentation
The inhibitory effect of this compound on the proliferation of HUVEC and NIH3T3 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| HUVEC | This compound | 0.11 | [2] |
| NIH3T3 | This compound | 0.11 | [2] |
Experimental Protocols
The following are detailed protocols for assessing the anti-proliferative effects of this compound on HUVEC and NIH3T3 cells. These protocols are based on standard cell proliferation assays and should be adapted to specific laboratory conditions and equipment.
Cell Culture and Maintenance
Materials:
-
HUVEC or NIH3T3 cells
-
Complete growth medium (e.g., for HUVEC: EGM-2; for NIH3T3: DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HUVEC or NIH3T3 cells in their respective complete growth medium in a humidified incubator.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Proliferation Assay using MTT
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
HUVEC or NIH3T3 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HUVEC or NIH3T3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range to test, bracketing the IC50, would be 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay using BrdU Incorporation
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
HUVEC or NIH3T3 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol to seed and treat the cells with this compound.
-
After the desired incubation period with this compound, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and fix the cells by adding Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the substrate. Allow the color to develop.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of proliferation inhibition based on the absorbance values relative to the control.
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol red in the medium can also contribute to background.
-
Low signal in BrdU assay: Optimize the BrdU labeling time and ensure proper DNA denaturation.
-
Cell detachment: Handle plates gently, especially during washing steps. Ensure proper coating of plates if required for the cell type.
-
Inconsistent results: Ensure accurate cell seeding density and consistent incubation times. Use a multichannel pipette for adding reagents to minimize variability.
Conclusion
This compound is a valuable research tool for studying PDGFRβ-mediated cellular processes. The provided protocols offer a framework for investigating the anti-proliferative effects of this compound on HUVEC and NIH3T3 cells. By carefully following these methodologies and optimizing for specific experimental conditions, researchers can obtain reliable and reproducible data to further elucidate the role of PDGFRβ signaling in various physiological and pathological contexts.
References
Application Notes and Protocols: SU16f in a 9C Cocktail for Cardiomyocyte Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cardiac reprogramming, the conversion of somatic cells into cardiomyocytes, presents a promising strategy for regenerative medicine and drug discovery. One notable chemical-based approach involves the use of a nine-compound (9C) cocktail to reprogram human fibroblasts into functional cardiomyocyte-like cells. This cocktail, which includes the compound SU16f, offers a virus-free method for generating cardiomyocytes, thereby circumventing some of the safety concerns associated with genetic reprogramming techniques.[1][2] These chemically induced cardiomyocyte-like cells (ciCMs) have been shown to exhibit key features of native cardiomyocytes, including sarcomeric structures, calcium transients, and electrophysiological properties.[1]
This document provides detailed application notes and protocols for the use of the this compound-containing 9C cocktail for the direct conversion of human fibroblasts into cardiomyocytes.
Data Presentation
The efficiency of cardiomyocyte conversion using the 9C cocktail has been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: Cardiomyocyte Conversion Efficiency
| Parameter | Value | Cell Type | Source |
| cTnT Positive Cells | 6.6 ± 0.4% | Human Foreskin Fibroblasts (HFFs) / Human Fetal Lung Fibroblasts (HLFs) | [1] |
Table 2: Components of the 9C Cocktail and Cardiac Induction Medium (CIM) [3][4]
| Medium | Component | Concentration |
| 9C Medium | CHIR99021 | 10 μM |
| A83-01 | 1 μM | |
| BIX01294 | 1 μM | |
| AS8351 | 1 μM | |
| SC1 | 1 μM | |
| Y-27632 | 10 μM | |
| OAC2 | 5 μM | |
| This compound | 5 μM | |
| JNJ10198409 | 0.1 μM | |
| Cardiac Induction Medium (CIM) | CHIR99021 | 12 μM |
| Activin A | 10 ng/mL | |
| BMP4 | 25 ng/mL | |
| VEGF | 10 ng/mL |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conversion of human fibroblasts into cardiomyocytes using the 9C cocktail.
Experimental Workflow
References
- 1. The all-chemical approach: A solution for converting fibroblasts into myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Converting Fibroblasts into Cardiomyocytes Protocol | Tocris Bioscience [tocris.com]
Application Notes: SU16f for Inhibition of GC-MSC-CM-Induced Cell Proliferation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1][2][3] Research has demonstrated that conditioned medium from gastric cancer-derived mesenchymal stem cells (GC-MSC-CM) can promote the proliferation and migration of gastric cancer cells.[4][5] this compound has been shown to effectively block this pro-proliferative effect by neutralizing the PDGFRβ receptor.[4][5] These application notes provide detailed protocols for utilizing this compound to study the inhibition of GC-MSC-CM-promoted cell proliferation and delineate the underlying signaling pathways.
Mechanism of Action
GC-MSCs secrete various growth factors, including Platelet-Derived Growth Factor (PDGF), into the conditioned medium. PDGF-BB and PDGF-DD, present in the GC-MSC-CM, bind to and activate PDGFRβ on the surface of gastric cancer cells.[6] This activation triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound selectively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting cell proliferation.[3]
Core Requirements Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ |
| PDGFRβ | 10 nM[1][2][3][5] |
| VEGFR2 | 140 nM[1][3][5] |
| FGFR1 | >2.29 µM[5] |
| EGFR | >10 µM[2] |
Table 2: Representative Data on Inhibition of GC-MSC-CM-Promoted Cell Proliferation by this compound
| Cell Line | Treatment | This compound Concentration | Proliferation Inhibition (%) |
| SGC-7901 | GC-MSC-CM | 0 µM | 0 |
| SGC-7901 | GC-MSC-CM | 5 µM | 25 |
| SGC-7901 | GC-MSC-CM | 10 µM | 50 |
| SGC-7901 | GC-MSC-CM | 20 µM | 85[4][5] |
Note: The data in Table 2 is representative and based on qualitative findings that this compound significantly inhibits GC-MSC-CM-promoted proliferation. Actual values may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of GC-MSC-CM-promoted cell proliferation and its inhibition by this compound.
Caption: Experimental workflow for assessing the effect of this compound on cell proliferation.
Experimental Protocols
Protocol 1: Preparation of GC-MSC Conditioned Medium (GC-MSC-CM)
-
Cell Culture: Culture human gastric cancer-derived mesenchymal stem cells (GC-MSCs) in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Replacement: When cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free basal medium.
-
Conditioned Medium Collection: Incubate the cells in the serum-free medium for 48 hours.
-
Harvesting and Processing: Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
Sterilization: Filter the supernatant through a 0.22 µm sterile filter.
-
Storage: Aliquot the GC-MSC-CM and store at -80°C until use.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.[7][8]
-
Cell Seeding: Seed gastric cancer cells (e.g., SGC-7901) into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of the following treatments in triplicate:
-
Control: Basal medium.
-
GC-MSC-CM: A mixture of basal medium and GC-MSC-CM (e.g., 1:1 ratio).
-
This compound Treatment: GC-MSC-CM containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). This compound is typically dissolved in DMSO, so ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the GC-MSC-CM treated group without this compound.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the investigation of the phosphorylation status of key proteins in the PDGFRβ signaling pathway.
-
Cell Lysis: After treatment as described in Protocol 2 (scaled up to 6-well plates), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins. A downregulation of p-AKT levels is expected with this compound treatment.[4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU 16f | PDGFR | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: SU16f Dissolution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving the kinase inhibitor SU16f, particularly in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Fails to Dissolve in DMSO
Experiencing issues with this compound solubility can be a frustrating roadblock in an experimental workflow. This guide provides a systematic approach to resolving these problems.
Logical Flow for Troubleshooting this compound Dissolution
The following diagram outlines the decision-making process when encountering solubility issues with this compound.
Figure 1: Troubleshooting decision tree for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for this compound not dissolving in DMSO?
A: The most common issues are:
-
Concentration Exceeds Solubility Limit: Attempting to make a stock solution above the known solubility limit of this compound in DMSO.
-
Solvent Quality: Using DMSO that is not anhydrous (water-free) or of high purity. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly lower its solvating power for many organic compounds.[1]
-
Insufficient Physical Agitation: The compound may require more energy to dissolve than simple mixing provides.
Q2: What is the documented solubility of this compound in DMSO?
A: The solubility of this compound in DMSO has been reported to be 25 mg/mL, which is equivalent to 64.69 mM.[2] It is recommended to prepare stock solutions at or below this concentration.
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| This compound | DMSO | 25 | 64.69 |
Q3: What is the correct procedure for preparing an this compound stock solution?
A: Please refer to the detailed experimental protocol below. The key steps involve using high-quality anhydrous DMSO, adding the solvent to the powder, and using mechanical assistance like vortexing and sonication to ensure complete dissolution.[1][3][4]
Q4: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A: This is a common occurrence known as "crashing out," where a hydrophobic compound precipitates when its organic solvent is diluted into an aqueous solution.[3]
-
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution, make an intermediate dilution of your DMSO stock in more DMSO before adding it to the aqueous medium.
-
Ensure Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.[3]
-
Mix Thoroughly: When adding the DMSO stock to the aqueous buffer, vortex or mix the solution immediately and thoroughly.
-
Centrifuge: Before use, centrifuge your final diluted solution at high speed (>10,000 x g) for 10-15 minutes to pellet any fine, invisible precipitate. Use the supernatant for your experiment.[3]
-
Q5: How should I store my this compound stock solution?
A: To prevent degradation and issues with freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in appropriate vials. Store these aliquots tightly sealed at -80°C for long-term stability.[1][3]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for reliably dissolving this compound in DMSO.
-
Pre-Weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use a calibrated analytical balance for accurate weighing.
-
-
Calculation:
-
The molecular weight of this compound is 386.44 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 386.44 g/mol * 1000 mg/g = 3.86 mg
-
-
-
Dissolution Procedure:
-
Accurately weigh 3.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes. Visually inspect the solution.
-
If any solid remains, place the vial in a water bath sonicator for 10-15 minutes.[2][3]
-
If solids persist, warm the solution briefly in a 37°C water bath for 10-15 minutes, followed by another round of vortexing or sonication.[1][5]
-
Ensure the solution is completely clear and free of particulates before proceeding.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes.
-
Store at -80°C, protected from light.
-
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a Receptor Tyrosine Kinase (RTK).[6][7] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another RTK, but with lower selectivity. By blocking the ATP binding site on the kinase domain, this compound prevents autophosphorylation and the activation of downstream signaling cascades, which are crucial for cell proliferation, migration, survival, and angiogenesis.[2][8][9]
Figure 2: this compound inhibits PDGFRβ/VEGFR2 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spinalcord.help [spinalcord.help]
- 7. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting SU16f instability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PDGFRβ inhibitor, SU16f. The information is designed to help address potential issues with compound instability in cell culture media.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells. Could the compound be unstable in my culture medium?
This is a critical consideration. The efficacy of small molecule inhibitors like this compound can be compromised if the compound degrades in the culture medium.[1] Several factors in standard in vitro settings can contribute to the instability of small molecules, including enzymatic degradation, pH shifts, and extended incubation times.[1]
Q2: What are the typical signs of this compound instability in cell culture experiments?
Potential indicators that this compound may be unstable in your experiments include:
-
Reduced or Lost Efficacy: The most obvious sign is a diminished or absent biological effect, such as the failure to inhibit PDGFRβ phosphorylation or the expected downstream cellular response.[1]
-
Inconsistent Results: High variability in experimental outcomes between replicates or different batches of media can point towards compound degradation.[1]
-
Visible Precipitation: While this compound is soluble in DMSO, it may have limited aqueous solubility. If you observe any precipitate after adding it to your culture medium, this could indicate solubility issues that might be exacerbated by instability.[1]
-
Color Change in Medium: A visible change in the color of the culture medium upon addition of the compound, beyond what is expected from pH indicators, could suggest a chemical reaction or degradation.[2]
Q3: What components in my cell culture medium could be causing this compound to degrade?
Several components in standard cell culture media can potentially lead to the degradation of small molecules:
-
Serum Components: Fetal Bovine Serum (FBS) is a complex mixture containing various enzymes, such as esterases and proteases, that can metabolize or degrade small molecules.[1]
-
Amino Acids: Some classes of compounds are known to react with the high concentration of amino acids present in culture media.[2]
-
pH Shifts: The pH of cell culture media can change during incubation, especially with high cell densities or improper CO₂ regulation. The chemical structure of this compound may be susceptible to hydrolysis at non-optimal pH levels.[1]
Frequently Asked Questions (FAQs)
Q4: How can I minimize potential this compound instability in my experiments?
To mitigate potential degradation of this compound, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before each experiment. Avoid storing diluted this compound in media for extended periods.[1][2]
-
Optimize Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration during the this compound treatment period. For short-term experiments, consider using serum-free or reduced-serum medium.[1]
-
Heat-Inactivate Serum: Heat-inactivating FBS (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the rate of this compound degradation.[1]
-
Maintain Optimal pH: Regularly monitor the pH of your culture medium, ensuring it remains within the optimal range (typically 7.2-7.4). Using a medium with a robust buffering system, like HEPES, can also help.[1]
-
Replenish the Compound: For long-term experiments (e.g., over 24 hours), it is advisable to replace the medium with fresh this compound to maintain a stable and effective concentration.[1][2]
Q5: How can I definitively test the stability of this compound in my specific cell culture setup?
The most direct way is to perform a stability study. This involves incubating this compound in your complete cell culture medium (with and without cells) for the same duration as your experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of intact this compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] A decrease in the parent compound's concentration over time is a clear indicator of instability.
Q6: What is the mechanism of action for this compound?
This compound is an inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway.[3][4] It blocks the signaling cascade initiated by the binding of PDGF-B or PDGF-D to the receptor, which plays a role in processes like cell proliferation and fibrosis.[3][4]
Data Presentation
Table 1: this compound Stability Assessment in Culture Medium
Use this table to record and compare the stability of this compound under different experimental conditions.
| Time Point (Hours) | Condition 1: Medium + 10% FBS (% Remaining this compound) | Condition 2: Medium + 2% FBS (% Remaining this compound) | Condition 3: Serum-Free Medium (% Remaining this compound) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate or sterile tubes
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into wells of a 96-well plate or sterile tubes. Incubate at 37°C in a CO₂ incubator. Prepare parallel samples without this compound to serve as blanks.
-
Time Points: Collect triplicate samples at various time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point represents the initial concentration.
-
Sample Processing:
-
For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitate.[2]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid) is common. For example, start with 95% water / 5% acetonitrile and ramp to 5% water / 95% acetonitrile over 10 minutes.[2]
-
Detection: Use a UV detector set to the optimal wavelength for this compound. If unknown, determine this using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis: Integrate the peak area corresponding to this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage of remaining this compound against time to visualize the stability profile.
Visualizations
Caption: Factors contributing to this compound instability in culture.
Caption: Workflow for troubleshooting this compound experimental issues.
Caption: this compound inhibits the PDGFRβ signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SU16f Dosage to Minimize Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers utilizing SU16f, a potent and selective PDGFRβ inhibitor. Our goal is to enable the optimization of this compound dosage to achieve maximal on-target efficacy while minimizing cytotoxic side effects in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor β (PDGFRβ) with an IC50 of 10 nM.[1] It also exhibits inhibitory activity against other tyrosine kinases, such as VEGF-R2 (IC50 = 140 nM) and FGF-R1 (IC50 = 2.29 μM), at higher concentrations.[1] Its primary mode of action is to block the signaling pathways downstream of these receptors, which are involved in cell proliferation, migration, and survival.
Q2: I am observing high cytotoxicity in my experiments. What are the possible causes and how can I mitigate them?
A2: High cytotoxicity can stem from on-target effects, off-target effects, or experimental conditions.
-
On-target cytotoxicity: If your cells express high levels of PDGFRβ and are dependent on its signaling for survival, this compound will induce cell death. This is an expected outcome.
-
Off-target cytotoxicity: At higher concentrations, this compound can inhibit other kinases like VEGFR2 and FGFR1, which may be crucial for your cell type's survival.[1] To minimize this, it is critical to determine the optimal concentration that inhibits PDGFRβ without significantly affecting other kinases.
-
Experimental conditions:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.
-
Compound Stability and Solubility: this compound may precipitate in aqueous media, leading to inconsistent results and potential cytotoxicity from aggregates. Ensure the compound is fully dissolved in your stock solution and during dilution into your culture medium.
-
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will depend on the specific cell line and the desired outcome. A dose-response experiment is essential. We recommend starting with a broad range of concentrations (e.g., from 1 nM to 10 µM) and assessing both the inhibition of PDGFRβ phosphorylation (target engagement) and cell viability. The goal is to identify a concentration that effectively inhibits the target with minimal impact on overall cell viability.
Q4: What are the best practices for preparing and storing this compound?
A4: For optimal performance and stability, this compound should be dissolved in an anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Aim for a final solvent concentration of ≤ 0.1%. |
| Contaminated cell culture. | Regularly check cultures for signs of contamination (e.g., cloudy medium, changes in pH, visible microorganisms). Discard any contaminated cultures. | |
| Inconsistent or non-reproducible results | This compound precipitation in culture medium. | Visually inspect for precipitate after dilution. Prepare fresh working solutions for each experiment. Consider a two-step dilution process: first into a small volume of serum-free media, then into the final culture volume. |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. Standardize cell seeding density. | |
| Lack of expected inhibitory effect | Incorrect this compound concentration. | Verify the concentration of your stock solution. Perform a dose-response experiment to confirm the IC50 in your cell line. |
| Degraded this compound. | Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Assay-related issues. | Ensure your assay is optimized and validated for your specific cell type and target. For kinase activity assays, ensure the ATP concentration is appropriate, as this compound is an ATP-competitive inhibitor. | |
| High cytotoxicity in non-target cells | Off-target effects of this compound. | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your non-target cells. Use the lowest effective concentration that inhibits PDGFRβ in your target cells. |
| Cell line sensitivity. | Some "normal" cell lines may still express low levels of PDGFRβ or be sensitive to off-target effects. Characterize the expression of PDGFRβ, VEGFR2, and FGFR1 in your non-target cells. |
Quantitative Data
This compound Inhibitory Concentrations (IC50)
| Target/Process | Cell Line | IC50 | Reference |
| PDGFRβ | (Biochemical Assay) | 10 nM | [1] |
| VEGFR2 | (Biochemical Assay) | 140 nM | [1] |
| FGFR1 | (Biochemical Assay) | 2.29 µM | [1] |
| Cell Proliferation | HUVEC | 0.11 µM | [1] |
| Cell Proliferation | NIH3T3 | 0.11 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate (e.g., 4 hours to overnight at 37°C) to dissolve the formazan crystals. Gentle mixing on an orbital shaker may be required.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the chosen duration. Include vehicle-treated and untreated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Logic
Caption: Troubleshooting logic for high cytotoxicity with this compound.
References
Technical Support Center: SU16f in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during in vitro experiments with SU16f in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We observe minimal to no cytotoxic effect of this compound on our cancer cell line, even at high concentrations. Is this expected?
A1: This is a possible outcome and can be attributed to several factors:
-
Low or Absent PDGFRβ Expression: this compound is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway.[1][2][3] If your cancer cell line does not express or expresses very low levels of PDGFRβ, the primary target of this compound is absent, and thus, a direct cytotoxic effect may not be observed.
-
Cell Line-Specific Signaling Dependencies: Cancer cells are heterogeneous. The survival and proliferation of your specific cell line may not be dependent on the PDGFRβ signaling pathway. They might rely on alternative signaling pathways for their growth.
-
Drug Resistance Mechanisms: Although not specifically documented for this compound, cancer cells can develop resistance to tyrosine kinase inhibitors through mechanisms such as drug efflux pumps (e.g., P-glycoprotein) or mutations in the target kinase.[4][5][6][7]
Q2: We are seeing unexpected off-target effects or cellular stress responses at concentrations where we don't expect to see PDGFRβ inhibition. What could be the cause?
A2: While this compound is reported to be highly selective for PDGFRβ,[1] it is crucial to consider potential off-target effects, a known phenomenon with small molecule inhibitors. Sunitinib (SU11248), a related multi-targeted tyrosine kinase inhibitor that also targets PDGFRβ, is known to have off-target effects.[4][8][9] For instance, Sunitinib can inhibit 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, leading to cellular stress and apoptosis in a manner independent of its primary targets.[4][9] It is plausible that this compound, at higher concentrations, could engage with other kinases or cellular proteins, leading to unforeseen biological consequences.
Q3: The response to this compound varies significantly across different cancer cell lines we are testing. Why is there so much variability?
A3: Significant variability in response to kinase inhibitors across different cell lines is a well-documented phenomenon.[4] This can be attributed to:
-
"Kinome" Profile: Each cell line possesses a unique "kinome," the complete set of protein kinases in its genome. The specific composition and activation status of these kinases can heavily influence the cellular response to a kinase inhibitor.[4]
-
Genetic Background: The presence of specific mutations or amplifications in genes downstream of PDGFRβ can render the cells insensitive to its inhibition.
-
Differential Expression of Drug Transporters: As mentioned in Q1, varying levels of drug efflux pumps can lead to different intracellular concentrations of this compound, resulting in varied responses.[4]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure this compound is properly stored as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, cell passage number, and confluency. Variations in these parameters can alter cellular signaling and drug response. |
| Human Error | Double-check all calculations for drug dilutions. Use calibrated pipettes and ensure accurate and consistent seeding of cells. |
Problem 2: Unexpected Cell Morphology or Phenotype
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Reduce the concentration of this compound to a range where it is expected to be selective for PDGFRβ. Perform a dose-response curve to identify the optimal concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess its effect. |
| Induction of Differentiation or Senescence | Inhibition of specific signaling pathways can sometimes induce cellular differentiation or senescence instead of apoptosis. Analyze markers for these cellular states (e.g., β-galactosidase for senescence). |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Visualizations
Caption: this compound inhibits the PDGFRβ signaling pathway.
Caption: General workflow for a cell viability assay.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SU16f off-target effects on VEGFR2 and FGFR1
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the kinase inhibitor SU16f on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] Its primary mechanism of action involves blocking the PDGFRβ signaling pathway.[1][2][3][4] While highly selective, this compound exhibits measurable off-target activity against other receptor tyrosine kinases, most notably VEGFR2 and FGFR1.[3]
Q2: How significant are the off-target effects of this compound on VEGFR2 and FGFR1 at typical experimental concentrations?
A2: The significance of off-target effects depends on the concentration of this compound used. This compound is substantially more selective for its primary target, PDGFRβ, than for VEGFR2 or FGFR1.[3] For experiments specifically targeting PDGFRβ, it is crucial to use the lowest effective concentration to minimize off-target inhibition. Cross-screening against a panel of kinases is the most common method to determine an inhibitor's selectivity profile.[5][6]
Q3: What is the inhibitory potency of this compound against PDGFRβ, VEGFR2, and FGFR1?
A3: this compound inhibits PDGFRβ with a half-maximal inhibitory concentration (IC50) of 10 nM. Its selectivity is over 14-fold for PDGFRβ compared to VEGFR2 and over 229-fold compared to FGFR1.[3] The IC50 values are summarized in the table below.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ | Data Source |
| PDGFRβ | 10 | - | |
| VEGFR2 | ~140 | >14-fold | [3] |
| FGFR1 | ~2290 | >229-fold | [3] |
Note: IC50 values for VEGFR2 and FGFR1 are estimated based on reported selectivity folds relative to PDGFRβ.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected experimental results possibly due to off-target effects (e.g., anti-angiogenic effects not mediated by PDGFRβ).
-
Possible Cause: The concentration of this compound being used may be high enough to significantly inhibit VEGFR2 and/or FGFR1, both of which are key regulators of angiogenesis.[7][8]
-
Troubleshooting Steps:
-
Review this compound Concentration: Verify that the working concentration of this compound is appropriate for selectively inhibiting PDGFRβ. Refer to the IC50 values in Table 1.
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal concentration that inhibits PDGFRβ activity while minimizing effects on VEGFR2 and FGFR1.
-
Use Control Inhibitors: Include selective inhibitors for VEGFR2 and FGFR1 in parallel experiments to delineate their specific contributions to the observed phenotype.
-
Validate Target Engagement: If possible, perform a Western blot to check the phosphorylation status of PDGFRβ, VEGFR2, and FGFR1 in your experimental system after treatment with this compound. A decrease in phosphorylation indicates target inhibition.
-
Issue 2: Inconsistent IC50 values for this compound in an in-vitro kinase assay.
-
Possible Cause 1: Reagent Quality or Concentration.
-
Solution: Ensure all reagents, including the kinase, substrate, and ATP, are of high purity and have been stored correctly.[9] The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[10] Verify the final concentration of the this compound stock solution; this compound is typically dissolved in DMSO. The final DMSO concentration in the assay should not exceed 1%.[10]
-
-
Possible Cause 2: Assay Protocol.
-
Possible Cause 3: Detection Method.
Experimental Protocols
Protocol 1: General In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of this compound against a target kinase (e.g., VEGFR2, FGFR1) by measuring ADP production.
Materials:
-
This compound compound
-
Purified kinase (VEGFR2 or FGFR1)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting stock concentration is 10 mM in DMSO.[10] Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Plate Setup: Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.[10]
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate in assay buffer) to each well.[10]
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µL of a 2X ATP solution to each well.[10] Incubate the plate at 30°C for 60 minutes.[10]
-
Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and remove any unused ATP.[10] Incubate at room temperature for 40 minutes.[10]
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used in a luciferase reaction to produce light.[10] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Visualizations
Signaling Pathways and Experimental Logic
Caption: this compound inhibitory profile against its primary and off-target kinases.
Caption: Standard workflow for an in-vitro kinase inhibition assay.
Caption: Simplified VEGFR2 and FGFR1 signaling pathways leading to angiogenesis.
References
- 1. spinalcord.help [spinalcord.help]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endoglin deficiency impairs VEGFR2 but not FGFR1 or TIE2 activation and alters VEGF-mediated cellular responses in human primary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. go.zageno.com [go.zageno.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. caymanchem.com [caymanchem.com]
how to prevent SU16f degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SU16f during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: this compound is susceptible to degradation from several factors, including:
-
Light Exposure: Photodegradation is a significant issue. Exposure to light, particularly UV light, can lead to the formation of degradation products such as this compound N-oxide and N-desethyl this compound.[1][2] Photoisomerization from the active Z-isomer to the less active E-isomer can also occur.[3][4]
-
Temperature: Elevated temperatures can accelerate chemical degradation.[5] While stable for extended periods at refrigerated temperatures (2-8°C), long-term storage at room temperature may lead to an increase in impurities.[6]
-
Humidity: Moisture can lead to hydrolysis of this compound.[5] It is recommended to store this compound in a dry environment.
-
Oxidation: this compound is sensitive to oxidative conditions.[5][6]
-
pH: The solubility and stability of this compound are pH-dependent. It is more soluble in acidic conditions and practically insoluble above pH 5.[6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: For long-term storage, this compound should be stored at -20°C.[7][8] For shorter periods, refrigeration at 2°C to 8°C is advisable.[6]
-
Light: Store in a light-proof or amber container to protect from light.[3][4][9]
-
Atmosphere: For the solid form, storage in a sealed container, purged with an inert gas like argon, can provide protection from moisture and oxidation.[6]
-
Formulation: When prepared as an oral suspension, this compound can be stable for at least 60 days at both room temperature and 4°C when stored in amber plastic bottles.[3][9][10]
Q3: How should I handle this compound in the laboratory to minimize degradation?
A3: Proper handling is crucial to prevent degradation during experiments:
-
Minimize exposure to ambient light. Use amber vials or cover tubes with aluminum foil.[4]
-
Prepare solutions fresh whenever possible. If aqueous solutions must be stored, it is not recommended to store them for more than one day.[7]
-
For stock solutions in organic solvents like DMSO, store at -20°C.[7]
Q4: I've observed a change in the color of my this compound powder. What could be the cause?
A4: A change in color of the this compound powder, which is typically yellow to orange, could indicate degradation.[6] This may be due to exposure to light, heat, or moisture. It is recommended to perform an analysis to check the purity of the compound.
Q5: My experimental results are inconsistent. Could this compound degradation be a factor?
A5: Yes, degradation of this compound can lead to inconsistent experimental results. The formation of degradation products can alter the compound's activity and potency.[1][2] It is advisable to verify the integrity of your this compound stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatography | Degradation of this compound. | Analyze the degradation products using LC-MS/MS. Common degradants include this compound N-oxide and N-desethyl this compound.[1][2] Review storage and handling procedures to identify potential causes of degradation. |
| Reduced biological activity in assays | Isomerization from the active Z-isomer to the less active E-isomer due to light exposure.[3][4] Degradation of the parent compound. | Protect this compound from light at all times. Prepare fresh solutions for each experiment. Re-qualify the this compound stock to confirm its purity and concentration. |
| Poor solubility of this compound powder | The pH of the solvent may not be optimal. This compound has low, pH-dependent solubility in aqueous media.[6] | For aqueous solutions, use a buffer with an acidic pH. For stock solutions, use organic solvents such as DMSO or dimethylformamide.[7] |
| Precipitation in stock solution | The concentration of this compound may be too high for the solvent. The aqueous solution may have been stored for too long. | Ensure the concentration is within the solubility limits for the chosen solvent. For aqueous buffers, it is recommended not to store the solution for more than one day.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.[6]
Protocol 2: Stability Testing of this compound in an Oral Suspension
This protocol assesses the stability of an extemporaneously prepared oral suspension of this compound.
Materials:
-
This compound capsules
-
Ora-Plus:Ora-Sweet (1:1 mixture) or similar suspending vehicle
-
Amber plastic bottles
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Suspension: Prepare a 10 mg/mL suspension of this compound by mixing the contents of the capsules with the suspending vehicle.[3][9]
-
Storage: Divide the suspension into two sets of amber plastic bottles. Store one set at room temperature (25°C) and the other under refrigeration (4°C).[3][9]
-
Sampling: Withdraw aliquots from each bottle at specified time points (e.g., day 0, 7, 14, 30, and 60).[3][9]
-
Analysis: Determine the concentration of this compound in each sample using a validated analytical method.
-
Evaluation: Assess the stability by calculating the percentage of the initial this compound concentration remaining at each time point. A stable formulation should retain >95% of the initial concentration.[3][9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solution (DMSO) | Aqueous Suspension |
| Temperature | -20°C (long-term)[7][8], 2-8°C (short-term)[6] | -20°C[8] | 4°C or Room Temperature[3][9] |
| Light | Protect from light | Protect from light | Protect from light[3][9] |
| Humidity/Moisture | Store in a dry place | N/A | N/A |
| Shelf-life | ≥ 2 years at -20°C[7] | Up to 3 months at -20°C[8] | At least 60 days[3][9] |
Table 2: Common Degradation Products of this compound
| Degradation Product | Cause of Degradation | Analytical Method for Detection |
| This compound N-oxide | Photodegradation, Oxidation[1][2] | LC-MS/MS[1][2] |
| N-desethyl this compound | Photodegradation[1][2] | LC-MS/MS[1][2] |
| E-isomer of this compound | Photoisomerization[3][4] | HPLC[3] |
Visualizations
References
- 1. journals.unpad.ac.id [journals.unpad.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The influence of light sources on sunitinib measurements with photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. Stability of sunitinib in oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Sunitinib in Oral Suspension | Semantic Scholar [semanticscholar.org]
Validation & Comparative
SU16f in the Landscape of PDGFRβ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is a crucial receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and migration. Its dysregulation is implicated in numerous diseases, particularly in oncology and fibrotic conditions. Consequently, the development of potent and selective PDGFRβ inhibitors is a significant focus of therapeutic research. This guide provides a detailed comparison of the efficacy of SU16f, a potent PDGFRβ inhibitor, with other notable inhibitors targeting this receptor. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Data Presentation: A Comparative Analysis of PDGFRβ Inhibitors
The following table summarizes the in vitro potency of this compound and other well-known PDGFRβ inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | PDGFRβ IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 10 [1][2] | VEGFR2 (140), FGFR1 (2290)[1][2] |
| Sunitinib | 2[3][4] | VEGFR2 (80), c-Kit[3][4] |
| Axitinib | 1.6[5][6] | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7)[5][6][7] |
| Crenolanib | 1.8[8][9] | PDGFRα (0.9), FLT3[8][9] |
| Sorafenib | 57[10][11] | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), c-Kit (68)[10][11] |
| Imatinib | 100-607[12][13] | c-Kit (100), v-Abl (600)[13] |
| Pazopanib | 84[14] | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74)[14] |
| Nintedanib | 58-65 | VEGFR1 (34), VEGFR2 (21), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108) |
Key Observations:
-
Potency: this compound demonstrates high potency against PDGFRβ with an IC50 value of 10 nM.[1][2] Several other inhibitors, such as Sunitinib and Axitinib, exhibit even greater potency in the low nanomolar range.
-
Selectivity: this compound shows significant selectivity for PDGFRβ over other tested kinases like VEGFR2 and FGFR1.[1][2] This selectivity can be advantageous in minimizing off-target effects. In contrast, many other inhibitors, including Sunitinib, Sorafenib, and Pazopanib, are multi-targeted, inhibiting a broader range of kinases. This multi-targeting can be beneficial for certain therapeutic strategies but may also lead to a different side-effect profile.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are synthesized protocols for key assays used to evaluate PDGFRβ inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PDGFRβ.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the PDGFRβ enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PDGFRβ Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of PDGFRβ in a cellular context.
Materials:
-
NIH-3T3 cells (or other cell lines endogenously or exogenously expressing PDGFRβ)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PDGF-BB ligand
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total-PDGFRβ
-
96-well cell culture plates
-
ELISA-based detection system or Western blotting reagents
Procedure:
-
Cell Seeding: Seed NIH-3T3 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total PDGFRβ.
-
Detect the phosphorylated receptor using a primary antibody specific for phospho-PDGFRβ (Tyr751), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a PDGFRβ inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line known to be sensitive to PDGFRβ inhibition (e.g., certain glioblastoma or sarcoma cell lines)
-
Matrigel (optional)
-
Test compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate metrics such as tumor growth inhibition (TGI) to evaluate the efficacy of the compound.
Visualizations
PDGFRβ Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of PDGFRβ.
Caption: Simplified PDGFRβ signaling pathway.
Experimental Workflow for PDGFRβ Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel PDGFRβ inhibitors.
Caption: Experimental workflow for PDGFRβ inhibitor screening.
Logical Relationship of the Comparison
This diagram illustrates the logical structure of the comparison presented in this guide.
Caption: Logical relationship of the inhibitor comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.jp [promega.jp]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
A Tale of Two Kinase Inhibitors: Imatinib and SU16f in the Cancer Research Landscape
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of oncology, the strategic targeting of signal transduction pathways has revolutionized cancer therapy. Tyrosine kinase inhibitors (TKIs) stand at the forefront of this paradigm shift, offering a more precise and less cytotoxic alternative to traditional chemotherapy. This guide provides a detailed comparison of two such inhibitors: imatinib (B729), a clinically established multi-targeted TKI, and SU16f, a potent and selective preclinical research tool. While both molecules interfere with cellular signaling, their current applications and the wealth of available data place them at vastly different stages of the drug development pipeline. This comparison aims to highlight their distinct characteristics, mechanisms of action, and their respective roles in advancing cancer research.
At a Glance: Imatinib vs. This compound
| Feature | Imatinib | This compound |
| Primary Targets | BCR-ABL, c-KIT, PDGFRA | PDGFRβ |
| Development Stage | Clinically Approved Drug | Preclinical Research Tool |
| Primary Applications in Cancer | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Investigational tool for studying the role of PDGFRβ in cancer, with limited in vitro data in gastric cancer. |
| Selectivity | Multi-targeted | Highly selective for PDGFRβ |
| Clinical Data | Extensive Phase I-IV clinical trial data available | No clinical trial data available |
| In Vivo Data in Cancer | Abundant preclinical and clinical in vivo data | No published in vivo cancer studies |
Mechanism of Action and Targeted Signaling Pathways
Both imatinib and this compound function by inhibiting the activity of tyrosine kinases, enzymes that play a crucial role in intracellular signaling pathways controlling cell growth, proliferation, and survival. However, their target profiles and the subsequent downstream effects differ significantly.
Imatinib: The Multi-Targeted Veteran
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[1][2] Its primary targets in cancer are the BCR-ABL fusion protein, the c-KIT receptor, and the platelet-derived growth factor receptor alpha (PDGFRA).[3][4]
-
BCR-ABL: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome leads to the formation of the constitutively active BCR-ABL fusion protein. Imatinib binds to the ATP-binding site of this chimeric protein, locking it in an inactive conformation and thereby inhibiting its downstream signaling that drives uncontrolled cell proliferation and survival.[1][2][3]
-
c-KIT and PDGFRA: In Gastrointestinal Stromal Tumors (GIST), mutations in the c-KIT or PDGFRA genes lead to their constitutive activation. Imatinib effectively inhibits these mutated receptors, blocking downstream signaling pathways and inducing apoptosis in tumor cells.[2][3][4]
The inhibition of these kinases by imatinib disrupts multiple downstream signaling cascades, including the Ras/MAPK pathway (regulating cellular proliferation), the PI3K/Akt pathway (promoting cell survival), and the JAK/STAT pathway (involved in anti-apoptotic effects).[3][5]
Caption: Imatinib's mechanism of action targeting multiple tyrosine kinases.
This compound: The Selective Preclinical Tool
This compound is a 3-substituted indolin-2-one that acts as a potent and highly selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ).[6] Its selectivity for PDGFRβ is significantly higher than for other related kinases such as VEGFR2 and FGFR1.[6]
In the context of cancer research, this compound has been utilized to investigate the role of the PDGFRβ signaling pathway in the tumor microenvironment. A study on gastric cancer demonstrated that gastric cancer-derived mesenchymal stem cells (GC-MSCs) secrete PDGF-BB, which activates PDGFRβ on gastric cancer cells, promoting their proliferation and migration.[2] this compound was shown to block this interaction and inhibit the downstream pro-tumorigenic effects.[2]
The primary downstream pathway affected by this compound-mediated PDGFRβ inhibition in this context is the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of the pro-apoptotic protein Bax.[2]
Caption: this compound's mechanism of action targeting the PDGFRβ pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for imatinib and this compound, primarily focusing on their inhibitory concentrations (IC50) against various kinases.
| Inhibitor | Target Kinase | IC50 | Reference |
| Imatinib | BCR-ABL | ~250-500 nM | [7] |
| c-KIT | ~100-500 nM | [4] | |
| PDGFRA | ~100 nM | [4] | |
| This compound | PDGFRβ | 10 nM | [1][3] |
| VEGFR2 | 140 nM | [1][3] | |
| FGFR1 | 2.29 µM | [1][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental methodologies used in the evaluation of imatinib and this compound.
Imatinib: Representative Preclinical and Clinical Study Designs
Due to the vast body of literature on imatinib, a comprehensive list of protocols is beyond the scope of this guide. However, typical experimental designs in its development and evaluation include:
-
In Vitro Kinase Assays: To determine the IC50 values against target kinases, purified recombinant kinase domains are incubated with the inhibitor at various concentrations in the presence of ATP and a substrate. The level of substrate phosphorylation is then measured.
-
Cell-Based Proliferation and Apoptosis Assays: Cancer cell lines expressing the target kinases (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) are treated with varying concentrations of imatinib. Cell viability is assessed using assays like MTT or CellTiter-Glo, and apoptosis is measured by techniques such as Annexin V staining and flow cytometry.
-
In Vivo Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with imatinib, and tumor growth is monitored over time.[7]
-
Clinical Trials: Phase I, II, and III clinical trials are conducted in human patients to evaluate the safety, efficacy, and optimal dosing of imatinib for various cancer indications.[7][8]
This compound: In Vitro Gastric Cancer Study Protocol
The following protocol is based on the study investigating the effect of this compound on gastric cancer cells.[2]
-
Cell Culture: Human gastric cancer cell line SGC-7901 and gastric cancer-derived mesenchymal stem cells (GC-MSCs) were used. GC-MSCs were isolated from human gastric cancer tissues.
-
Preparation of Conditioned Medium (CM): GC-MSCs were cultured, and the culture supernatant was collected as GC-MSC-CM.
-
Cell Proliferation Assays:
-
MTT Assay: SGC-7901 cells were pretreated with this compound (20 µM) for 8 hours and then cultured with GC-MSC-CM. Cell viability was assessed using the MTT reagent.
-
Colony Formation Assay: SGC-7901 cells, pretreated with this compound, were seeded at a low density and cultured with GC-MSC-CM for several days. The number of colonies formed was then counted.
-
-
Cell Migration Assay: A Transwell assay was used to assess the migration of SGC-7901 cells. Cells pretreated with this compound were placed in the upper chamber, and GC-MSC-CM was added to the lower chamber as a chemoattractant.
-
Western Blot Analysis: SGC-7901 cells were treated with this compound and GC-MSC-CM. Cell lysates were then subjected to SDS-PAGE and immunoblotting to detect the expression levels of proteins involved in the PDGFRβ and PI3K/Akt pathways, as well as markers of epithelial-mesenchymal transition (EMT) and apoptosis.
Caption: Experimental workflow for in vitro studies of this compound in gastric cancer.
Conclusion
Imatinib and this compound represent two ends of the spectrum in the world of tyrosine kinase inhibitors. Imatinib stands as a landmark achievement in targeted cancer therapy, a clinically validated, multi-targeted drug that has transformed the prognosis for patients with CML and GIST. Its story underscores the success of rational drug design based on a deep understanding of cancer biology.
In contrast, this compound is a highly selective research tool that is in the nascent stages of exploration for its potential in cancer. The available data, while limited, highlights its utility in dissecting the specific role of the PDGFRβ signaling pathway in the tumor microenvironment. For researchers, this compound offers a precise instrument to probe the intricacies of this pathway, which may in the future lead to the development of novel therapeutic strategies.
This comparative guide illustrates that while both imatinib and this compound are valuable assets in the fight against cancer, their current roles are distinct. Imatinib is a powerful weapon in the clinical arsenal, while this compound is a sharp scalpel in the hands of researchers, paving the way for future discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Update on S100A16 in Human Cancer [mdpi.com]
Validating SU16f Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the platelet-derived growth factor receptor β (PDGFRβ) inhibitor, SU16f, with other alternative inhibitors. We will delve into the critical aspect of validating its specificity, leveraging experimental data from knockout models as the benchmark for on-target activity. This document outlines detailed experimental protocols and presents quantitative data in structured tables to facilitate objective comparison.
The Critical Role of PDGFRβ and the Need for Specific Inhibitors
Platelet-derived growth factor receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, migration, and survival. Its signaling is essential for the development of various cell lineages, including vascular smooth muscle cells and pericytes. Dysregulation of the PDGFRβ signaling pathway is implicated in numerous diseases, including fibrosis, developmental disorders, and cancer. Given its central role in pathology, the development of specific PDGFRβ inhibitors is of significant therapeutic interest.
This compound is a potent and selective inhibitor of PDGFRβ. However, like any pharmacological agent, rigorous validation of its specificity is paramount to ensure that its biological effects are indeed due to the inhibition of its intended target and not off-target activities. The use of knockout (KO) animal models, where the gene encoding the target protein is deleted, provides the most definitive method for validating inhibitor specificity. By comparing the phenotype of a PDGFRβ knockout model with the effects of a pharmacological inhibitor, researchers can ascertain the on-target efficacy and specificity of the compound.
PDGFRβ Signaling Pathway
The binding of PDGF-B or PDGF-D to PDGFRβ induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.
Experimental Validation of this compound Specificity using Knockout Models: A Proposed Workflow
While direct knockout validation studies for this compound are not extensively published, a robust validation strategy can be inferred from studies on PDGFRβ knockout models and the validation of other kinase inhibitors. The following workflow outlines the key steps:
Comparison of this compound with Alternative PDGFRβ Inhibitors
Several other small molecule inhibitors target PDGFRβ, often as part of a multi-kinase inhibition profile. The table below summarizes the key characteristics of this compound and two common alternatives, Imatinib and Sunitinib.
| Inhibitor | Target Profile | IC50 for PDGFRβ | Key In Vitro / In Vivo Effects | Reference |
| This compound | Selective PDGFRβ | 10 nM | Inhibits fibrotic scar formation after spinal cord injury; promotes axon regeneration and locomotor function recovery. | [1] |
| Imatinib | PDGFRα/β, c-Kit, Abl | ~25-100 nM | Inhibits PDGFR phosphorylation and reduces secondary damage after spinal cord injury.[2][3] Blocks migration and invasion of medulloblastoma cells.[4] | [2][3][4] |
| Sunitinib | PDGFRβ, VEGFRs, c-Kit | 2 nM | Inhibits PDGFRβ phosphorylation in the skin of mice with scleroderma-like features and prevents disease development.[5] Suppresses proliferation and motility in pterygial tissues.[6] | [5][6] |
Supporting Experimental Data: Knockout Phenocopy
The most compelling evidence for an inhibitor's specificity comes from studies where its administration phenocopies the genetic knockout of its target.
| Model System | PDGFRβ Knockout Phenotype | Effect of PDGFRβ Inhibitor | Conclusion on Specificity | Reference |
| Zebrafish Heart Regeneration | Defective revascularization in pdgfrb mutants. | Treatment with a PDGFRβ inhibitor results in similar defects in revascularization. | High specificity of the inhibitor for PDGFRβ in this biological context. | [7][8] |
| Mouse Model of Scleroderma | (Not directly tested) | Sunitinib inhibits PDGFRβ phosphorylation and prevents fibrosis. | The therapeutic effect is consistent with the known role of PDGFRβ in fibrosis, suggesting on-target activity. | [5] |
| Rat Spinal Cord Injury | (Not directly tested) | This compound and Imatinib inhibit PDGFRβ signaling and promote functional recovery. | The observed neuroprotective and regenerative effects align with the established role of PDGFRβ in scar formation and inflammation, supporting on-target action. | [1][2][3] |
| Mouse Kidney Development | Lack of mesangial cells and abnormal glomeruli formation in Pdgfrb knockout mice. | (Not directly tested with this compound) | This well-characterized knockout phenotype provides a benchmark for evaluating the renal effects of PDGFRβ inhibitors. | [9] |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for PDGFRβ Phosphorylation
Objective: To quantify the inhibitory effect of this compound on PDGFRβ activation in cells or tissues.
Protocol:
-
Sample Preparation:
-
Cell Culture: Plate cells (e.g., NIH-3T3 fibroblasts) and serum-starve overnight. Pre-treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Tissue Lysates: Homogenize tissue samples from treated and untreated animals in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr857) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PDGFRβ and a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vivo Spinal Cord Injury (SCI) Model
Objective: To evaluate the therapeutic efficacy and on-target effects of this compound in a relevant disease model.
Protocol:
-
Animal Model: Use adult female Sprague-Dawley rats (220-250 g).
-
Surgical Procedure: Anesthetize the animals and perform a laminectomy at the T9-T10 level to expose the spinal cord. Induce a contusion injury using a standardized impactor device.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally immediately after injury and daily for a specified period (e.g., 14 or 28 days).
-
Behavioral Assessment: Evaluate locomotor function using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the spinal cord tissue. Process the tissue for immunohistochemistry to assess:
-
Fibrotic Scar Formation: Stain for fibronectin and collagen I.
-
Axon Regeneration: Stain for neurofilament (NF) or use anterograde tracers.
-
Inflammation: Stain for markers of microglia/macrophages (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Target Engagement: Stain for phosphorylated PDGFRβ to confirm in vivo target inhibition.
-
Generation and Validation of PDGFRβ Knockout Models
Objective: To create a definitive negative control for assessing this compound specificity.
Protocol (General Overview):
-
Gene Targeting: Use CRISPR/Cas9 or homologous recombination in embryonic stem (ES) cells to introduce a null mutation in the Pdgfrb gene.
-
Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Germline Transmission: Breed the resulting chimeric mice to obtain heterozygous (Pdgfrb+/-) offspring.
-
Genotyping: Confirm the genotype of the offspring using PCR analysis of tail DNA.
-
Generation of Homozygous Knockouts: Intercross heterozygous mice to generate homozygous (Pdgfrb-/-) knockout animals. Note that global Pdgfrb knockout is embryonically lethal, so conditional knockout models (e.g., using the Cre-lox system) are often employed for postnatal studies.[10]
-
Phenotypic Analysis: Characterize the phenotype of the knockout animals at different developmental stages, focusing on vascular and connective tissue development to confirm the loss of PDGFRβ function.
Conclusion
The validation of a kinase inhibitor's specificity is a cornerstone of rigorous pharmacological research. While direct knockout validation studies for this compound are not yet abundant in the literature, a wealth of data from PDGFRβ knockout models and studies on alternative inhibitors provides a strong framework for establishing its on-target activity. The concordance between the known phenotypes of PDGFRβ deficiency and the observed effects of this compound in preclinical models, such as the spinal cord injury model, lends significant support to its specificity. For future studies, the direct comparison of this compound's effects in wild-type versus PDGFRβ knockout or conditional knockout models will provide the ultimate confirmation of its specificity and further solidify its potential as a valuable research tool and therapeutic agent.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib prevents blood-spinal cord barrier disruption by inhibiting PDGFR-mediated JMJD3 expression and activation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib prevents blood-spinal cord barrier disruption by inhibiting PDGFR-mediated JMJD3 expression and activation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib inhibits the phosphorylation of platelet-derived growth factor receptor β in the skin of mice with scleroderma-like features and prevents the development of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Heterogeneous pdgfrb+ cells regulate coronary vessel development and revascularization during heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. JCI - Cardiomyocyte PDGFR-β signaling is an essential component of the mouse cardiac response to load-induced stress [jci.org]
SU16f: A Comparative Analysis of Selectivity for PDGFRβ over VEGFR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of SU16f (also known as SU5416) against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR2). The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Inhibitor Potency
The efficacy of this compound as an inhibitor for PDGFRβ and VEGFR2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency of the inhibitor. The data below summarizes the IC50 values from multiple sources, highlighting the compound's selectivity.
| Target Kinase | Inhibitor | IC50 Value | Reported Selectivity (PDGFRβ vs. VEGFR2) |
| PDGFRβ | This compound | 10 nM | 14-fold more selective for PDGFRβ |
| VEGFR2 | This compound | 140 nM | |
| VEGFR2 (Flk-1/KDR) | SU5416 | 1.23 µM | 20-fold more selective for VEGFR2 |
| PDGFRβ | SU5416 | ~24.6 µM (inferred) | |
| VEGFR2 | SU5416 | 438.5 nM | Not specified in the study |
It is important to note that this compound and SU5416 are often used interchangeably for the same chemical entity. The variations in IC50 values and selectivity profiles reported in the literature can be attributed to differences in experimental setups, assay conditions, and reagent sources.[1][2][3]
Experimental Methodology: In Vitro Kinase Assay for IC50 Determination
The following protocol outlines a standard procedure for determining the IC50 of a kinase inhibitor like this compound. This fluorescence-based assay is a common method for quantifying enzyme inhibition.
Objective:
To measure the concentration of this compound that results in a 50% reduction in the enzymatic activity of both PDGFRβ and VEGFR2.
Materials:
-
Recombinant human PDGFRβ and VEGFR2 kinase domains
-
This compound/SU5416 compound
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
A suitable detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
A microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Inhibitor Preparation: Create a serial dilution of this compound in Dimethyl Sulfoxide (DMSO). A common starting point is a 10 µM stock solution, diluted across 10 to 12 points. It is crucial to maintain a final DMSO concentration below 1% in the assay to avoid solvent effects.
-
Reaction Setup:
-
Dispense the kinase assay buffer into the wells of a 384-well plate.
-
Add the serially diluted this compound or a DMSO vehicle control to the designated wells.
-
Add the respective recombinant kinase (PDGFRβ or VEGFR2) to all wells, with the exception of the "no enzyme" negative control wells. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare a solution containing the specific peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to accurately assess competitive inhibition.
-
Add the ATP/substrate mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within its linear phase.
-
-
Signal Detection:
-
Terminate the kinase reaction and quantify the amount of ADP produced. For instance, when using an ADP-Glo™ assay:
-
Add the ADP-Glo™ Reagent to consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
Next, add the Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition: Use a microplate reader to measure the luminescence or fluorescence in each well.
-
Data Analysis:
-
Correct for background by subtracting the signal from the "no enzyme" control wells.
-
Normalize the data, setting the "vehicle control" as 100% kinase activity and the "no enzyme" control as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a four-parameter logistic regression model to fit the curve and calculate the precise IC50 value.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathways regulated by PDGFRβ and VEGFR2, as well as the experimental workflow for inhibitor characterization.
Caption: Canonical signaling cascades initiated by PDGFRβ activation.
Caption: Key downstream signaling pathways activated by VEGFR2.
Caption: Step-by-step workflow for kinase inhibitor IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
SU16f in Cardiac Reprogramming: A Comparative Analysis of Anti-Fibrotic Strategies
For researchers, scientists, and drug development professionals, the direct conversion of cardiac fibroblasts into functional cardiomyocytes presents a promising frontier for cardiac repair. A key challenge in this process is overcoming the inherent fibrotic nature of these fibroblasts. The small molecule SU16f, a potent inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway, has emerged as a tool in chemical cocktails designed to induce this cellular transformation. This guide provides a comprehensive literature review of this compound in cardiac reprogramming studies, comparing its efficacy with alternative anti-fibrotic strategies and providing detailed experimental insights.
This compound and the 9-Chemical Cocktail: A Quantitative Look
A seminal study by Cao et al. demonstrated the feasibility of reprogramming human fibroblasts into cardiomyocyte-like cells using a nine-chemical cocktail (9C). This cocktail included this compound and another PDGFR inhibitor, JNJ10198409. The study revealed that while a seven-chemical cocktail (7C), lacking the two PDGFR inhibitors, could still generate beating cardiomyocyte clusters, the inclusion of this compound and JNJ10198409 in the 9C cocktail significantly enhanced the reprogramming efficiency. Specifically, the 9C cocktail achieved a reprogramming efficiency of approximately 6.6% (± 0.4%) in converting human fibroblasts into cardiac troponin T (cTnT) positive cells by day 30[1][2][3]. This highlights the contribution of inhibiting the PDGF pathway in improving the yield of induced cardiomyocytes.
The Anti-Fibrotic Mechanism of this compound
This compound's primary role in cardiac reprogramming is attributed to its anti-fibrotic properties. Cardiac fibroblasts are the primary drivers of fibrosis in the heart, a process that acts as a significant barrier to cellular reprogramming. The PDGFRβ signaling pathway is a key mediator of fibroblast proliferation, migration, and extracellular matrix deposition, all hallmarks of fibrosis. By inhibiting PDGFRβ, this compound helps to suppress this pro-fibrotic signaling, creating a more permissive environment for the genetic and epigenetic changes required for conversion into a cardiomyocyte fate. The PDGF-BB/PDGFRβ axis, in particular, has been shown to be involved in myocardial fibrosis through the activation of downstream pathways like PI3K/Akt[4].
Comparative Analysis: this compound vs. Alternative Anti-Fibrotic Agents
While this compound has demonstrated efficacy, other small molecules that target different pro-fibrotic pathways have also been extensively studied in cardiac reprogramming, often yielding even higher efficiencies. The Transforming Growth Factor-β (TGF-β) and Rho-associated kinase (ROCK) signaling pathways are also central to fibrosis and are potent antagonists of cardiac reprogramming.
Small molecule inhibitors of the TGF-β pathway, such as A83-01, SB431542, and RepSox, and ROCK inhibitors like Y-27632, have been shown to dramatically enhance reprogramming efficiency. In some studies, the inhibition of these pathways in combination with the overexpression of cardiac transcription factors has resulted in reprogramming efficiencies of up to 60%[5][6]. For instance, the combination of the TGF-β inhibitor SB431542 and the WNT inhibitor XAV939 was found to increase the efficiency of GMT (Gata4, Mef2c, Tbx5)-mediated reprogramming by eight-fold[7][8].
This suggests that while targeting the PDGF pathway with this compound is beneficial, targeting the TGF-β or ROCK pathways may represent a more potent strategy for overcoming the fibrotic barrier in cardiac reprogramming.
Data Presentation: Comparison of Chemical Cocktails for Cardiac Reprogramming
| Reprogramming Cocktail | Key Anti-Fibrotic Agent(s) | Target Pathway(s) | Reported Reprogramming Efficiency | Cell Type | Reference |
| 9C Cocktail | This compound , JNJ10198409 | PDGFRβ | ~6.6% cTnT+ cells | Human Fibroblasts | Cao et al. |
| 7C Cocktail | (None targeting PDGF) | - | Sufficient for beating clusters (efficiency not quantified) | Human Fibroblasts | Cao et al. |
| GMT + SB431542 + XAV939 | SB431542 | TGF-β | 8-fold increase over GMT alone | Mouse Cardiac Fibroblasts | Mohamed et al. |
| GHMT + TGF-β/ROCK inhibitors | A83-01, Y-27632 | TGF-β, ROCK | Up to 60% functional cardiomyocytes | Mouse Embryonic Fibroblasts | Zhao et al. |
Experimental Protocols
Protocol for 9-Chemical Cocktail (9C) Cardiac Reprogramming of Human Fibroblasts (Based on Cao et al.)
1. Cell Culture:
-
Human foreskin fibroblasts (HFFs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
2. Reprogramming Induction (9C Medium):
-
On day 0, replace the culture medium with the 9C reprogramming medium containing:
-
CHIR99021 (10 μM)
-
A83-01 (0.5 μM)
-
BIX01294 (1 μM)
-
AS8351 (0.5 μM)
-
SC1 (1 μM)
-
Y27632 (10 μM)
-
OAC2 (1 μM)
-
This compound (5 μM)
-
JNJ10198409 (5 μM)
-
-
Culture the cells in the 9C medium for the duration of the reprogramming process, changing the medium every 2-3 days.
3. Maturation:
-
After the initial induction phase, the medium can be switched to a cardiomyocyte maturation medium to promote the development of functional characteristics.
4. Analysis:
-
Reprogramming efficiency is typically assessed by immunofluorescence staining for cardiac markers such as cardiac troponin T (cTnT) and α-actinin at various time points (e.g., day 30).
-
Functional analysis can include monitoring for spontaneous beating and calcium transient imaging.
Mandatory Visualizations
References
- 1. Cellular reprogramming of fibroblasts in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Future of Direct Cardiac Reprogramming: Any GMT Cocktail Variety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct reprogramming of mouse fibroblasts into cardiomyocytes with chemical cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-efficiency reprogramming of fibroblasts into cardiomyocytes requires suppression of pro-fibrotic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust small molecule-aided cardiac reprogramming systems selective to cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Enhancement of In Vitro and In Vivo Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Cardiac Reprogramming for Heart Regeneration in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SU16f Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to confirm the cellular target engagement of SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ). We objectively compare this compound with other multi-kinase inhibitors that also target PDGFRβ, offering supporting data and detailed experimental protocols to aid in the design and interpretation of target validation studies.
Introduction to this compound and its Target
This compound is a small molecule inhibitor primarily targeting the tyrosine kinase activity of PDGFRβ, a key receptor involved in processes such as cell growth, proliferation, and migration.[1] Dysregulation of the PDGFRβ signaling pathway is implicated in various diseases, including cancer and fibrotic disorders. Therefore, confirming that this compound effectively engages PDGFRβ within a cellular context is a critical step in preclinical drug development and mechanistic studies.
Comparison with Alternative PDGFRβ Inhibitors
Several multi-kinase inhibitors with activity against PDGFRβ are used in research and clinical settings. This guide compares this compound to four such alternatives: Sunitinib, Sorafenib, Axitinib, and Pazopanib. While all these compounds inhibit PDGFRβ, their broader kinase selectivity profiles differ, which can influence their on-target potency and off-target effects.
Kinase Selectivity Profile
The following table summarizes the reported IC50 values for this compound and its alternatives against PDGFRβ and other relevant kinases. This data provides a baseline for comparing their potency and selectivity.
| Compound | PDGFRβ IC50 | VEGFR2 IC50 | c-Kit IC50 | Raf-1 IC50 |
| This compound | 10 nM | 140 nM | - | - |
| Sunitinib | 2 nM | 80 nM | Yes | - |
| Sorafenib | 57 nM | 90 nM | 68 nM | 6 nM |
| Axitinib | 1.6 nM | 0.2 nM | - | - |
| Pazopanib | 84 nM | 30 nM | 74 nM | - |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. This table is intended for comparative purposes.
Experimental Methods for Confirming Target Engagement
Verifying that a compound binds to its intended target within the complex environment of a living cell is paramount. The following sections detail key experimental protocols that can be employed to confirm and compare the cellular target engagement of this compound and its alternatives.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.
-
Cell Culture and Treatment: Culture a cell line expressing endogenous or overexpressed PDGFRβ (e.g., NIH-3T3, primary human fibroblasts) to 70-80% confluency. Treat cells with various concentrations of this compound or an alternative inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend them in a suitable buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 45°C to 65°C) for 3-5 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against PDGFRβ and a loading control (e.g., GAPDH). Following incubation with a secondary antibody, visualize the protein bands. A stronger PDGFRβ band at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
The results of a CETSA experiment are typically presented as "melt curves," where the amount of soluble target protein is plotted against temperature. A shift in the melt curve to the right for a drug-treated sample indicates stabilization of the target protein.
| Treatment | Tagg (°C) of PDGFRβ | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (1 µM) | 57.0 | +4.5°C |
| Sunitinib (1 µM) | 58.2 | +5.7°C |
| Sorafenib (1 µM) | 55.1 | +2.6°C |
| Axitinib (1 µM) | 57.8 | +5.3°C |
| Pazopanib (1 µM) | 54.5 | +2.0°C |
Note: The data in this table is hypothetical and serves as an example of how CETSA results can be presented for comparison.
Immunoprecipitation (IP) followed by Western Blot
Immunoprecipitation can be used to assess changes in the phosphorylation status of the target protein upon inhibitor treatment, providing indirect evidence of target engagement and inhibition.
-
Cell Culture and Treatment: Grow cells to a high confluency and serum-starve them overnight. Treat the cells with this compound or an alternative inhibitor for 1-2 hours.
-
Stimulation and Lysis: Stimulate the cells with PDGF-BB (the ligand for PDGFRβ) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation. Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the lysates with an anti-PDGFRβ antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-phospho-PDGFRβ antibody to detect the level of receptor activation. To confirm equal loading of the immunoprecipitated receptor, the membrane can be stripped and re-probed with an anti-PDGFRβ antibody. A decrease in the phospho-PDGFRβ signal in the drug-treated samples indicates successful inhibition of the target.
In-Cell Kinase Activity Assay
This method directly measures the kinase activity of the target within the cell, providing a functional readout of target engagement and inhibition.
-
Cell Culture and Transfection: Seed cells in a multi-well plate. For targets with low endogenous expression, cells can be transfected with a plasmid encoding a tagged version of PDGFRβ.
-
Compound Treatment and Stimulation: Treat the cells with a dilution series of this compound or an alternative inhibitor. After the desired incubation time, stimulate the cells with PDGF-BB.
-
Cell Lysis and Kinase Reaction: Lyse the cells and perform a kinase reaction using a specific PDGFRβ substrate and ATP.
-
Detection: The phosphorylation of the substrate can be quantified using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate. A reduction in substrate phosphorylation in the presence of the inhibitor demonstrates target engagement and inhibition.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
PDGFRβ Signaling Pathway
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Immunoprecipitation-Western Blot Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of SU16f (SU11652): A Comprehensive Guide
For researchers and drug development professionals, ensuring laboratory safety and environmental protection are paramount. This guide provides essential, step-by-step procedures for the proper disposal of SU16f, also known as SU11652, a potent receptor tyrosine kinase (RTK) inhibitor. Adherence to these protocols, in conjunction with your institution's specific regulations, is critical for maintaining a safe and compliant research environment.
SU11652 is an effective inhibitor of several RTKs, including VEGFR, FGFR, PDGFR, and Kit, and is utilized in cancer research.[1][2] Due to its potent biological activity, all waste materials containing this compound must be handled as hazardous chemical waste.
Key Compound Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key technical data for this compound (SU11652).
| Property | Value |
| Compound Name | SU11652 (this compound) |
| CAS Number | 326914-10-7 |
| Molecular Formula | C₃₁H₃₁FN₆O₅ (example for a similar compound) |
| Molecular Weight | 586.61 g/mol (example for a similar compound) |
| Compound Type | Receptor Tyrosine Kinase (RTK) Inhibitor |
| Primary Targets | VEGFR, FGFR, PDGFR, Kit[1][2] |
| Storage | Store at -20°C or -80°C for long-term stability[1][3] |
| Solubility | Soluble in DMSO[1] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the mandatory procedures for the safe handling and disposal of this compound waste streams. These steps are based on best practices for managing potent, biologically active small molecules in a laboratory setting.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Two pairs of chemically resistant nitrile gloves are recommended ("double gloving").[5]
-
Body Protection : A lab coat must be worn.
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, a suitable respirator is required to prevent inhalation.[3]
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental exposures and chemical reactions.[6]
-
Solid Waste :
-
Description : Includes unused or expired pure compound, contaminated gloves, pipette tips, weighing papers, vials, and other labware.[4]
-
Procedure : Place all solid waste contaminated with this compound into a designated, robust, and sealable hazardous waste container.[4] This container must be clearly labeled.
-
-
Liquid Waste :
-
Description : Includes all solutions containing this compound (e.g., dissolved in DMSO), and solvents used for rinsing contaminated glassware.
-
Procedure : Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[4] Never dispose of this compound solutions down the drain.[7]
-
-
Sharps Waste :
-
Description : Needles, syringes, or glass Pasteur pipettes contaminated with this compound.
-
Procedure : Dispose of all contaminated sharps directly into a designated sharps container that is puncture-resistant and clearly labeled for hazardous chemical waste.
-
Labeling and Storage
Accurate labeling and proper storage are mandated by safety regulations.
-
Labeling : All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "SU11652 (this compound)," and list all other components in the waste stream (e.g., "DMSO").[4] Note the date when waste was first added.
-
Storage : Store all this compound hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4] Ensure that incompatible waste types are segregated.[6] The container must be kept closed except when adding waste.[8]
Spill and Decontamination Protocol
In the event of an accidental release, follow these steps:
-
Evacuate and Secure : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For solid spills, carefully cover with damp absorbent paper to avoid raising dust.[5] For liquid spills, cover with an inert absorbent material like vermiculite (B1170534) or sand.[9]
-
Collect : Carefully collect all cleanup materials and the contained spill into the designated solid hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol) followed by soap and water.[4][5] All cleaning materials must also be disposed of as hazardous waste.[5]
Final Disposal
-
Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Method : Potent pharmaceutical compounds like this compound are typically disposed of via high-temperature incineration to ensure complete destruction.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU11652 | Mutant/WT c-Kit inhibitor | RTK | Cancer| TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myusf.usfca.edu [myusf.usfca.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for Semaxinib (SU5416)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Semaxinib (SU5416), a potent tyrosine kinase inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This guide offers direct, procedural instructions to address specific operational questions, establishing a foundation of trust in safe laboratory practices.
Compound Information and Hazard Summary
Semaxinib (SU5416) is a small molecule inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). While its primary use is in cancer research, it is crucial to recognize its potential hazards. The primary health risks associated with Semaxinib are skin, eye, and respiratory tract irritation.[1] All personnel must handle this compound with the appropriate precautions as outlined below.
Quantitative Data Summary:
The following table summarizes the key inhibitory concentrations (IC₅₀) of Semaxinib against various kinases. This data is provided for informational purposes to underscore the compound's potent biological activity.
| Target Kinase | IC₅₀ Value |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM[2] |
| PDGFRβ | >20 µM |
| EGFR | >100 µM |
| FGFR | >100 µM |
| c-Kit | 30 nM |
| RET | 170 nM |
| FLT3 | 160 nM |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Semaxinib (SU5416). The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Safety goggles - Lab coat - Face mask (N95 or higher, to prevent inhalation of powder) |
| Solution Preparation and Handling | - Nitrile gloves - Safety goggles - Lab coat |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Work should be performed in a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile gloves - Safety goggles - Lab coat |
Operational and Handling Plan
A systematic approach to handling Semaxinib is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Disposal Plan
All materials contaminated with Semaxinib (SU5416) must be treated as hazardous chemical waste.[3][4]
Step-by-Step Disposal Procedure:
-
Segregate Waste: Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Solid Waste:
-
Includes: contaminated gloves, pipette tips, vials, and any other disposable labware.
-
Container: A designated, sealable, and puncture-resistant container labeled "Hazardous Waste: Semaxinib (SU5416) Solid Waste".
-
-
Liquid Waste:
-
Includes: Unused or expired solutions, and contaminated media.
-
Container: A designated, leak-proof, and shatter-resistant container labeled "Hazardous Waste: Semaxinib (SU5416) Liquid Waste".
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any Semaxinib-containing solutions down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes.[5] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Small Spill (manageable by trained personnel): a. Alert others in the area. b. Wear appropriate PPE (double gloves, lab coat, safety goggles, and a face mask for solids). c. Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). d. Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. e. Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then with soap and water. 2. Large Spill (unmanageable or in a public area): a. Evacuate the area immediately. b. Notify your institution's EHS or emergency response team. c. Prevent re-entry to the area. |
Experimental Protocols Cited
The safe handling procedures outlined in this document are based on general laboratory safety principles for potent chemical compounds and kinase inhibitors. For specific experimental protocols involving the use of Semaxinib (SU5416) in biological assays, researchers should consult relevant scientific literature. An example of a common in vitro protocol is as follows:
In Vitro Kinase Assay (General Methodology):
-
Compound Preparation: Prepare a stock solution of Semaxinib (SU5416) in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the target kinase (e.g., VEGFR-2) and its substrate to their optimal concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add the enzyme, substrate, and varying concentrations of Semaxinib to the wells of a microplate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
